C24H25ClFN3O2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25ClFN3O2 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
1-(2-chlorobenzoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25ClFN3O2/c1-15-18(20-14-17(26)6-7-22(20)28-15)8-11-27-23(30)16-9-12-29(13-10-16)24(31)19-4-2-3-5-21(19)25/h2-7,14,16,28H,8-13H2,1H3,(H,27,30) |
InChI Key |
GSALTRLJSBTHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Quizartinib (C24H25ClFN3O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quizartinib, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, is a crucial therapeutic agent in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. This technical guide provides a comprehensive overview of the core synthesis pathway of Quizartinib, with detailed experimental protocols, quantitative data analysis, and mechanistic insights. The synthesis involves a convergent approach, culminating in the coupling of two key intermediates: 4-[7-(2-morpholinoethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]aniline and phenyl (5-tert-butylisoxazol-3-yl)carbamate. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of related pharmaceutical compounds.
Introduction
Quizartinib (formerly AC220) is an orally bioavailable small molecule that exhibits high affinity for the ATP-binding domain of FLT3, effectively inhibiting its autophosphorylation and downstream signaling pathways that are critical for the proliferation and survival of leukemic cells.[3][4] The molecular formula of Quizartinib is C29H32N6O4S, and its chemical name is N-(5-tert-butylisoxazol-3-yl)-N'-{4-[7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazol-2-yl]phenyl}urea.[5] The synthesis of this complex molecule is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Overall Synthesis Pathway
The synthesis of Quizartinib is achieved through a convergent pathway, which involves the independent synthesis of two key fragments, followed by their coupling to form the final urea linkage. The overall strategy is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for Quizartinib.
Synthesis of Key Intermediates
Synthesis of 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][2]benzothiazole-2-yl]aniline (Intermediate I)
The synthesis of the complex benzothiazole core (Intermediate I) is a linear sequence starting from 4-nitrophenol.
4-Nitrophenol undergoes a nucleophilic substitution reaction with 4-(2-chloroethyl)morpholine hydrochloride to yield 4-[2-(4-nitrophenoxy)ethyl]morpholine.[6]
The nitro group of 4-[2-(4-nitrophenoxy)ethyl]morpholine is reduced via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to afford 4-[2-(4-morpholinyl)ethoxy]aniline.[6]
This intermediate is prepared through a two-step cyclization process starting from 4-[2-(4-morpholinyl)ethoxy]aniline.[6]
The final step in the synthesis of Intermediate I is the reduction of the nitro group of 7-[2-(4-morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][1][2]benzothiazole. This is commonly achieved using iron powder and ammonium chloride in a suitable solvent system.[6]
Synthesis of Phenyl (5-tert-butylisoxazol-3-yl)carbamate (Intermediate II)
The second key intermediate is synthesized in a straightforward manner.
3-Amino-5-tert-butylisoxazole is reacted with phenyl chloroformate in the presence of a base, such as pyridine or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds at a mild temperature (0 °C to room temperature) to give the desired carbamate with a high yield.[1]
Final Synthesis of Quizartinib
The final step in the synthesis of Quizartinib involves the formation of the urea linkage.
4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][2]benzothiazole-2-yl]aniline (Intermediate I) is reacted with phenyl (5-tert-butylisoxazol-3-yl)carbamate (Intermediate II) to form Quizartinib.[6] The reaction is typically carried out in a suitable solvent, and the final product can be purified by recrystallization or chromatography.
Reaction Mechanisms
The key reaction mechanisms involved in the synthesis of Quizartinib are nucleophilic substitution, reduction, cyclization, and urea formation. A detailed mechanistic diagram for the formation of the carbamate intermediate is presented below.
Figure 2: Mechanism of carbamate formation.
Quantitative Data Summary
| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Synthesis of Intermediate II | 3-Amino-5-tert-butylisoxazole, Phenyl Chloroformate | Pyridine or K2CO3 | Tetrahydrofuran (THF) | 0 - 25 | 0.75 | ~99 | - | [1] |
| Overall Synthesis of Quizartinib | 4-Nitrophenol, 4-(2-chloroethyl)morpholine HCl, 3-Amino-5-tert-butylisoxazole, Phenyl Chloroformate, etc. | Pd/C, Fe, NH4Cl, etc. | Various | - | - | 55 | 99.17 | [6] |
| Final Coupling and Salt Formation | Intermediate I, Intermediate II | - | - | - | - | 95 | 99.1 | [1] |
Experimental Protocols
Synthesis of Phenyl (5-tert-butylisoxazol-3-yl)carbamate (Intermediate II)
To a solution of 3-amino-5-tert-butylisoxazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, an equimolar amount of pyridine is added. Phenyl chloroformate is then added dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 45 minutes. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash chromatography.[1]
Final Synthesis of Quizartinib
A detailed experimental protocol for the final coupling step as described in a patent is as follows: A reaction vessel is charged with N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea and methanol. The mixture is heated and stirred. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for one hour. After cooling to room temperature, the solid product is collected by filtration, washed with methanol, and dried under vacuum to yield the dihydrochloride salt of Quizartinib.[1]
Spectroscopic Data
Phenyl (5-tert-butylisoxazol-3-yl)carbamate (Intermediate II)
-
¹H NMR: Characteristic peaks include δ 1.28 (s, 9H, tert-butyl), 6.42 (s, 1H, isoxazole proton), and aromatic protons in the range of δ 7.18–7.45.[1]
-
Mass Spectrometry (MS): The molecular ion peak is observed at m/z 261.3 (M+H)⁺, which confirms the molecular weight of 260.29 g/mol .[1]
4-(Benzo[d]imidazo[2,1-b]thiazol-2-yl)aniline (A core structure similar to a fragment of Intermediate I)
-
¹H NMR (400 MHz, Chloroform-d): δ 7.82 (s, 1H, ArH), 7.70–7.65 (m, 3H, ArH), 7.57 (d, J = 8.0 Hz, 1H, ArH), 7.46–7.40 (m, 1H, ArH), 7.34–7.28 (m, 1H, ArH), 6.74 (d, J = 8.4 Hz, 2H, ArH), 3.74 (s, 2H, NH₂).[7]
-
¹³C NMR (100 MHz, Chloroform-d): δ 147.1, 146.7, 145.0, 131.3, 129.2, 125.4 (2C), 125.1, 123.6, 123.5, 123.3, 114.3 (2C), 111.4, 104.2.[7]
Quizartinib
-
Mass Spectrometry (MS/MS): The ion transition at a mass-to-charge ratio (m/z) of 561.129/114.09 is monitored for Quizartinib.[8]
Conclusion
The synthesis of Quizartinib is a well-established process that relies on a convergent strategy, allowing for the efficient construction of this complex molecule. This guide has provided a detailed overview of the synthesis, including experimental procedures, quantitative data, and mechanistic insights. The information presented herein is intended to be a valuable resource for chemists and pharmaceutical scientists working on the synthesis of Quizartinib and related compounds. Further optimization of reaction conditions and purification methods may lead to even more efficient and scalable synthetic routes.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 3. rsc.org [rsc.org]
- 4. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Synthesis of Quizartinib [cjph.com.cn]
- 7. 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives as Middle East respiratory syndrome coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Characterization of Novel Biologically Active Compounds for Drug Discovery
A Note on the Requested Compound C24H25ClFN3O2: A comprehensive search of chemical databases and scientific literature did not yield a specific, well-characterized compound with the exact molecular formula this compound. This suggests that the compound may be novel, proprietary, or that the provided formula may contain a typographical error.
This guide, therefore, provides a generalized framework for the chemical characterization and properties of a hypothetical novel compound with similar elemental composition, tailored for researchers, scientists, and drug development professionals. The methodologies and data presented are representative of the processes involved in the early-stage development of a new chemical entity.
Introduction to Novel Compound Characterization
The discovery and development of new therapeutic agents is a meticulous process that begins with the identification and characterization of a lead compound. For a novel molecule, a thorough understanding of its chemical and physical properties is paramount. This guide outlines the essential steps and experimental protocols for characterizing a new chemical entity, using the elemental composition this compound as a template for a complex, likely heterocyclic, biologically active molecule. The presence of chlorine, fluorine, and multiple nitrogen and oxygen atoms suggests potential for diverse biological interactions and a challenging but rewarding synthetic and analytical endeavor.
Physicochemical Properties
A comprehensive profile of a compound's physicochemical properties is critical for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Predicted Physicochemical Properties for a Representative this compound Analog
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~457.9 g/mol | Influences diffusion and absorption across biological membranes. |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 4.5 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 60 - 90 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 - 3 | Influences binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 3 - 6 | Influences binding to target proteins and solubility. |
| pKa (Acidic/Basic) | Varies | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
Structural Elucidation and Characterization
Determining the precise chemical structure of a novel compound is a cornerstone of its characterization. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for determining the connectivity of atoms and the overall carbon-hydrogen-fluorine framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns can offer clues about the compound's structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H, C-F, C-Cl bonds).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic structure and conjugation within the molecule.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A high-purity sample (>95%) is crucial for accurate biological and physicochemical testing.
-
Chiral Chromatography: If the molecule possesses stereocenters, chiral separation techniques are necessary to isolate and characterize individual enantiomers or diastereomers, as they can have different biological activities.
Experimental Protocols
General Protocol for HPLC Purity Analysis
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg) in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize a standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol with 0.1% acid).
-
Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of the compound.
General Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for determining the structure of a novel compound.
Biological Activity and Mechanism of Action
For a compound intended for drug development, understanding its biological activity is crucial. This involves a series of in vitro and in vivo assays.
Initial Biological Screening
A logical progression of experiments is necessary to identify and validate the biological target of a novel compound.
Hypothetical Signaling Pathway Involvement
Given the elemental composition, a compound like this compound could potentially interact with a variety of biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The presence of halogen atoms can enhance binding affinity and selectivity. For instance, if the compound were a kinase inhibitor, its mechanism might involve blocking a specific signaling pathway implicated in a disease.
Conclusion
The characterization of a novel chemical entity is a multi-faceted process that requires a synergistic approach, combining synthetic chemistry, analytical techniques, and biological assays. While the specific compound this compound could not be identified in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the characterization of any new potential drug candidate. A thorough and systematic approach to understanding a molecule's properties is fundamental to its successful development from a laboratory curiosity to a life-saving therapeutic.
In Silico Prediction of Drug-Like Properties for C24H25ClFN3O2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early assessment of a compound's drug-like properties is a critical step in modern drug discovery, significantly reducing the risk of late-stage failures and associated costs.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the pharmacokinetic and physicochemical properties of a novel chemical entity, represented by the molecular formula C24H25ClFN3O2. By leveraging established computational models and predictive tools, we can construct a detailed profile of this hypothetical compound, covering its absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics, as well as its adherence to key drug-likeness principles such as Lipinski's Rule of Five.[4][5][6] This document outlines the experimental protocols for these in silico analyses and presents the predicted data in a structured format to facilitate evaluation. Furthermore, it includes workflow diagrams generated using Graphviz to visually represent the computational processes involved.
Introduction: The Role of In Silico Predictions in Drug Discovery
The journey of a drug from initial concept to market is a lengthy and expensive process, with a high attrition rate. A significant reason for the failure of drug candidates in late-stage development is unfavorable pharmacokinetic or toxicity profiles.[7] In silico drug discovery methods offer a powerful alternative to traditional experimental screening by enabling the rapid and cost-effective evaluation of a compound's properties before its synthesis.[8][9][10] These computational approaches utilize a range of techniques, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and machine learning algorithms, to predict how a molecule will behave in a biological system.[3][7][9] By identifying potential liabilities early in the discovery pipeline, researchers can prioritize compounds with a higher probability of success, optimize lead candidates, and make more informed decisions.[1][3]
This guide focuses on a hypothetical compound with the molecular formula This compound . In the absence of a known chemical structure, we will outline a standardized in silico workflow and present illustrative predicted data to demonstrate the application and value of these computational techniques.
In Silico Drug Discovery Workflow
The in silico evaluation of a drug candidate follows a structured workflow, beginning with the definition of the molecular structure and culminating in a comprehensive ADMET profile. The following diagram illustrates the key stages of this process.
Caption: A generalized workflow for the in silico prediction of drug-like properties.
Methodologies and Predicted Properties
This section details the in silico protocols for predicting the key drug-like properties of this compound and presents the hypothetical results in tabular format. These predictions are typically generated using a consensus of results from various computational tools and web servers such as SwissADME, pkCSM, and ADMETlab 2.0.[1][2][11]
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound and its potential for oral bioavailability.[4][5][6][12][13] The rule states that a compound is more likely to be orally absorbed if it does not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[5][6]
Experimental Protocol:
-
The 2D structure of the hypothetical compound this compound is generated using a chemical drawing tool (e.g., ChemDraw).
-
The structure is converted to a simplified molecular-input line-entry system (SMILES) string.
-
The SMILES string is submitted to a computational tool (e.g., SwissADME) to calculate the physicochemical descriptors.
-
The calculated values are then compared against the criteria of Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound
| Parameter | Predicted Value | Lipinski's Rule of Five |
| Molecular Formula | This compound | N/A |
| Molecular Weight | 457.93 g/mol | Compliant (< 500) |
| LogP (Octanol/Water Partition Coefficient) | 4.2 | Compliant (< 5) |
| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 5 | Compliant (≤ 10) |
| Molar Refractivity | 125.4 | 40-130 range |
| Topological Polar Surface Area (TPSA) | 75.8 Ų | Compliant (< 140 Ų) |
| Number of Violations | 0 | Drug-like |
Pharmacokinetic (ADMET) Properties
ADMET properties describe the disposition of a drug within an organism and are crucial for its efficacy and safety.[1][2] In silico ADMET prediction provides early insights into a compound's potential pharmacokinetic behavior.[3][7]
Good oral absorption is a desirable property for many drugs. Key predictors of absorption include Caco-2 cell permeability and human intestinal absorption (HIA).
Experimental Protocol:
-
The SMILES string of this compound is submitted to an ADMET prediction server (e.g., pkCSM, ADMETlab 2.0).
-
The server utilizes pre-built QSAR models to predict Caco-2 permeability and HIA percentage.
-
The output values are recorded and compared to established thresholds for high and low permeability/absorption.
Table 2: Predicted Absorption Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | High permeability |
| Human Intestinal Absorption (HIA) | 92.5% | Well absorbed |
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Experimental Protocol:
-
The compound's SMILES string is input into a predictive tool.
-
The tool employs computational models to predict the logBB (logarithm of the brain to plasma concentration ratio) and the percentage of plasma protein binding.
-
The results are analyzed to determine if the compound is likely to cross the BBB and the extent of its binding to plasma proteins.
Table 3: Predicted Distribution Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Blood-Brain Barrier (BBB) Penetration (logBB) | -0.15 | Likely to cross the BBB |
| Plasma Protein Binding (PPB) | 95.2% | Highly bound to plasma proteins |
Drug metabolism, primarily carried out by cytochrome P450 (CYP) enzymes, is a major determinant of a drug's half-life and potential for drug-drug interactions.
Experimental Protocol:
-
The compound's structure is submitted to a metabolism prediction tool.
-
The software predicts whether the compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
The output indicates potential metabolic pathways and interaction liabilities.
Table 4: Predicted Metabolic Properties of this compound
| CYP Isoform | Substrate Prediction | Inhibitor Prediction |
| CYP1A2 | No | No |
| CYP2C9 | Yes | No |
| CYP2C19 | No | Yes |
| CYP2D6 | Yes | No |
| CYP3A4 | Yes | Yes |
Excretion is the process by which a drug and its metabolites are removed from the body. Total clearance is a key parameter.
Experimental Protocol:
-
The compound's SMILES is provided to a pharmacokinetic prediction server.
-
The server calculates the total clearance (log ml/min/kg).
-
The value indicates the rate of removal of the drug from the body.
Table 5: Predicted Excretion Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance |
Toxicity
Early identification of potential toxicity is crucial to prevent adverse drug reactions. In silico models can predict various toxicity endpoints.
Experimental Protocol:
-
The compound's structure is submitted to a toxicity prediction server (e.g., PreADMET, pkCSM).
-
The server screens the compound against models for Ames mutagenicity, hERG inhibition (a marker for cardiotoxicity), and hepatotoxicity.
-
The results are provided as a qualitative prediction (e.g., positive/negative, high/low risk).
Table 6: Predicted Toxicity Profile of this compound
| Toxicity Endpoint | Predicted Result | Interpretation |
| AMES Mutagenicity | Negative | Non-mutagenic |
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |
| Hepatotoxicity | Positive | Potential for liver toxicity |
Signaling Pathway and Logical Relationships
Based on the predicted properties, we can construct a logical diagram to visualize the potential fate of this compound in the body.
Caption: Predicted physiological pathway of this compound based on in silico data.
Conclusion
The in silico analysis of the hypothetical compound this compound demonstrates the power of computational methods in modern drug discovery. The predicted data suggests that this compound is likely to be orally bioavailable and capable of crossing the blood-brain barrier. However, potential liabilities have also been identified, including its high plasma protein binding, its role as a substrate and inhibitor of key CYP450 enzymes, and a potential for hepatotoxicity. These predictions provide a valuable foundation for guiding further experimental studies and making informed decisions about the progression of this compound in the drug discovery pipeline. It is important to emphasize that in silico predictions are a guide and should be validated through subsequent in vitro and in vivo experiments.
References
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. Computational tools for ADMET [crdd.osdd.net]
- 3. aurlide.fi [aurlide.fi]
- 4. etflin.com [etflin.com]
- 5. dev.drugbank.com [dev.drugbank.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. What is in silico drug discovery? [synapse.patsnap.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Lipinski Rule of Five [scfbio-iitd.res.in]
The Rising Potential of Chlorofluorophenyl Compounds in Therapeutic Development: A Technical Guide
For Immediate Release
[City, State] – October 31, 2025 – In the dynamic landscape of drug discovery, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds has emerged as a powerful tool for enhancing therapeutic efficacy. This technical guide delves into the burgeoning field of novel chlorofluorophenyl compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential biological activities, supported by experimental data and detailed methodologies. The unique physicochemical properties imparted by chloro and fluoro substituents can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making this class of molecules a fertile ground for the development of next-generation therapeutics.[1][2]
This whitepaper will explore the diverse pharmacological activities of chlorofluorophenyl derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Through a detailed examination of recent research, we aim to provide a foundational resource for the rational design and development of novel drug candidates.
Anticancer Activity: Targeting Proliferation and Signaling Pathways
Novel chlorofluorophenyl compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Research has highlighted the efficacy of formazan, diarylamine, and indole derivatives in inhibiting cancer cell growth through various mechanisms.
Formazan derivatives bearing chlorofluorophenyl moieties have shown potent cytotoxic activity against lung (A-549) and prostate (PC-3) cancer cell lines.[3] Notably, a p-fluoro-substituted formazan compound (FF) displayed superior antiproliferative activity compared to its p-chloro counterpart (CF) and the standard chemotherapeutic drug, cisplatin, particularly against the PC-3 cell line.[3]
Furthermore, diarylamine derivatives containing multiple chlorine atoms on the phenyl ring have been synthesized and evaluated for their antiproliferative effects. These compounds have shown promising activity against human cancer cell lines, underscoring the importance of the number and position of halogen substituents in modulating anticancer potency.[4]
A noteworthy example of a targeted approach is the development of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690). This compound has been identified as a novel inhibitor of Dishevelled 1 (DVL1), a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[5] By targeting the PDZ domain of DVL1, RS4690 effectively disrupts the Wnt signaling cascade, leading to the inhibition of tumor growth.[5]
Quantitative Anticancer Data
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Formazan Derivative | p-chlorophenyl formazan (CF) | A-549 (Lung) | 97.06 | [3] |
| PC-3 (Prostate) | 76.25 | [3] | ||
| p-fluorophenyl formazan (FF) | A-549 (Lung) | 30.05 | [3] | |
| PC-3 (Prostate) | 22.58 | [3] | ||
| Diarylamine Derivative | 2,3,4-F3 substituted | HT29 (Colon) | 2.30 | [4] |
| 3-CF3 substituted | HT29 (Colon) | 6.64 | [4] | |
| Indole Carboxamide | (S)-RS4690 | - | EC50 = 0.49 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general procedure for determining the cytotoxic activity of novel chlorofluorophenyl compounds against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A-549, PC-3, HT29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours). A vehicle control (medium with DMSO) and a positive control (e.g., cisplatin) are included.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The compound RS4690 targets this pathway by inhibiting the DVL1 protein.
Caption: Inhibition of the Wnt signaling pathway by RS4690.
Antimicrobial Activity: A New Frontier Against Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Chlorofluorophenyl compounds have shown promise in this area, with various derivatives exhibiting activity against both bacteria and fungi.
N-{2-(4-Chlorophenyl) Acetyl} amino alcohols have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated moderate activity against a panel of bacteria, including Klebsiella aerogenes, Escherichia coli, Staphylococcus aureus, and Pseudomonas desmolyticum, as well as the fungi Aspergillus flavus and Candida albicans.[6]
Another class of compounds, chloro-fluorine containing hydroxy pyrazolines, has also been investigated for antimicrobial potential. These derivatives have shown very good antibacterial and antifungal activity, highlighting the synergistic effect of incorporating both chlorine and fluorine into a heterocyclic scaffold.[7]
Quantitative Antimicrobial Data
| Compound Class | Organism | MIC (µg/mL) | Reference |
| N-{2-(4-Chlorophenyl) Acetyl} amino alcohols | K. aerogenes | - | [6] |
| P. desmolyticum | - | [6] | |
| S. aureus | - | [6] | |
| E. coli | - | [6] | |
| A. flavus | - | [6] | |
| C. albicans | - | [6] | |
| Chloro-fluorine containing hydroxy pyrazolines | Gram-positive bacteria | - | [7] |
| Gram-negative bacteria | - | [7] | |
| Fungi | - | [7] |
Note: Specific MIC values were not available in the abstracts. Further review of the full-text articles is recommended for detailed quantitative data.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Workflow for Antimicrobial Screening
Caption: A typical workflow for antimicrobial screening of novel compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, from arthritis to cardiovascular disease. Chlorofluorophenyl compounds have shown potential as anti-inflammatory agents, primarily through their interaction with key enzymes in the inflammatory pathway.
Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and ulcerogenic activities.[8] The study suggests that these compounds may exert their effects by selectively inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which could lead to a more favorable gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
Another study reported the synthesis and anti-inflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its α-methyl homologue, which showed favorable activity compared to standard drugs like alclofenac and phenylbutazone.[9]
Quantitative Anti-inflammatory Data
| Compound Class | Activity | Ulcerogenic Effect | Target | Reference |
| Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole | Anti-inflammatory | Reduced (for some) | COX-2 (putative) | [8] |
| 3-chloro-4-cyclopropylmethoxyphenylacetic acid | Anti-inflammatory | - | - | [9] |
Note: Detailed quantitative data on percentage inhibition of inflammation or IC50 values for COX inhibition were not available in the abstracts.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Arachidonic Acid Pathway and COX Inhibition
The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid.
Caption: Putative mechanism of anti-inflammatory chlorofluorophenyl compounds.
Conclusion and Future Directions
The exploration of novel chlorofluorophenyl compounds represents a highly promising avenue in the quest for new and improved therapeutic agents. The evidence presented in this guide highlights their significant potential in oncology, infectious diseases, and inflammatory disorders. The strategic incorporation of chlorine and fluorine atoms into diverse molecular frameworks offers a versatile strategy to fine-tune pharmacological properties and enhance biological activity.
Future research should focus on several key areas. A systematic investigation into the structure-activity relationships (SAR) of these compounds will be crucial for the rational design of more potent and selective molecules. Elucidating the precise molecular mechanisms of action and identifying specific biological targets will provide a deeper understanding of their therapeutic potential. Furthermore, comprehensive preclinical studies, including in vivo efficacy and safety assessments, will be essential to translate these promising findings from the laboratory to the clinic. The continued development of this class of compounds holds the potential to address significant unmet medical needs and contribute to the advancement of modern medicine.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. hjbc.hacettepe.edu.tr [hjbc.hacettepe.edu.tr]
- 4. researchopenworld.com [researchopenworld.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. Synthesis and antimicrobial studies on novel chloro-fluorine containing hydroxy pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Analysis of a Benzimidazole Derivative
Disclaimer: A compound with the precise molecular formula C24H25ClFN3O2 could not be identified in publicly available chemical databases. Consequently, its IUPAC name and CAS registry number are not available. This guide has been prepared using the closely related compound, ethyl 4-[({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)amino]benzoate (Molecular Formula: C24H22FN3O2), as a representative example to illustrate the requested data presentation and technical documentation format.
Compound Identification
The following table summarizes the key identifiers for the representative compound, ethyl 4-[({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)amino]benzoate.
| Identifier | Value |
| IUPAC Name | ethyl 4-[({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)amino]benzoate |
| Molecular Formula | C24H22FN3O2 |
| SMILES | CCOC(=O)c1ccc(cc1)NCc2nc3ccccc3n2Cc4ccccc4F |
| InChI Key | DONNKEVWLHAFPC-UHFFFAOYSA-N |
Hypothetical Biological Activity
For illustrative purposes, this section presents a hypothetical summary of biological data that might be generated for a compound of this class. The data in the following table is purely fictional and intended to demonstrate the requested data presentation format.
| Assay Type | Target | Activity (IC50) |
| Kinase Inhibition | Kinase X | 0.15 µM |
| Kinase Inhibition | Kinase Y | 2.3 µM |
| Cell Proliferation | Cancer Cell Line A | 0.5 µM |
| Cell Proliferation | Cancer Cell Line B | 5.8 µM |
Representative Experimental Protocol: Synthesis of a Benzimidazole Derivative
The following is a general, representative protocol for the synthesis of a 1,2-disubstituted benzimidazole derivative, which is the core scaffold of the example compound. This protocol is based on established chemical literature for this class of compounds and is provided for illustrative purposes.
Materials:
-
o-phenylenediamine
-
2-Fluorobenzaldehyde
-
Ethyl 4-(formylamino)benzoate
-
Glacial acetic acid
-
Sodium borohydride (NaBH4)
-
Methanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Synthesis of the Benzimidazole Core: A solution of o-phenylenediamine (1.0 eq) and 2-fluorobenzaldehyde (1.0 eq) in glacial acetic acid is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and dried to yield the 2-(2-fluorophenyl)-1H-benzo[d]imidazole intermediate.
-
N-Alkylation: To a solution of the intermediate from step 1 (1.0 eq) in methanol, ethyl 4-(formylamino)benzoate (1.1 eq) is added, followed by the portion-wise addition of sodium borohydride (1.5 eq) at 0°C. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
Visualization of a Hypothetical Signaling Pathway
To fulfill the mandatory visualization requirement, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor. This diagram is generated using the Graphviz DOT language and adheres to the specified formatting and color contrast rules.
Quantum Mechanical Insights into Drug-Target Interactions: A Technical Guide Using Efavirenz as a Case Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the application of quantum mechanical calculations in modern drug discovery and development. Due to the absence of publicly available data for the molecule C24H25ClFN3O2, this paper will use the well-characterized antiretroviral drug, Efavirenz (C14H9ClF3NO), as a representative model. Efavirenz contains key structural elements relevant to the initial query, including chlorine and fluorine atoms, and serves as an excellent exemplar for demonstrating the power of computational chemistry in elucidating molecular properties, predicting reactivity, and understanding drug-target interactions. This guide will cover the theoretical basis and practical application of Density Functional Theory (DFT), molecular docking, and the Quantum Theory of Atoms in Molecules (QTAIM), presenting data in a structured format and providing detailed experimental protocols.
Introduction to Quantum Mechanics in Drug Discovery
Quantum mechanics (QM) offers a powerful lens through which to examine molecules at the subatomic level, providing insights that are often inaccessible through empirical methods alone. In the context of drug development, QM calculations can predict a molecule's three-dimensional structure, electronic properties, and reactivity. This information is invaluable for understanding a drug's mechanism of action, optimizing its structure for enhanced efficacy and reduced toxicity, and predicting its metabolic fate. The inclusion of halogen atoms like chlorine and fluorine in many modern pharmaceuticals makes QM approaches particularly relevant, as these atoms can significantly influence a molecule's electrostatic potential and ability to form non-covalent interactions with its biological target.[1][2]
Case Study: Efavirenz
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3][4][5] It functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the viral reverse transcriptase, inducing a conformational change that inhibits the enzyme's polymerase activity.[4] Its chemical structure, containing a trifluoromethyl group and a chlorine atom, makes it an ideal candidate for analysis using quantum mechanical methods.
Quantum Mechanical Calculations
Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed in drug design to determine optimized molecular geometries, electronic properties, and vibrational frequencies.
The first step in most quantum mechanical analyses is to determine the molecule's lowest energy conformation. For Efavirenz, geometry optimization is typically performed using a functional such as B3LYP with a basis set like 6-31G* or 6-311++G(d,p).[2][6][7] The optimized geometry provides the most stable three-dimensional arrangement of the atoms, which is crucial for subsequent calculations like molecular docking.
Table 1: Optimized Geometrical Parameters of Efavirenz (Calculated at B3LYP/6-31G)*
| Parameter | Bond/Angle | Value |
| Bond Length | C1-N1 | 1.38 Å |
| C1-O1 | 1.22 Å | |
| C7-Cl1 | 1.74 Å | |
| C11-F1 | 1.34 Å | |
| C11-F2 | 1.34 Å | |
| C11-F3 | 1.34 Å | |
| Bond Angle | O1-C1-N1 | 124.5° |
| C6-C7-Cl1 | 119.8° | |
| F1-C11-F2 | 107.5° |
Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.
Understanding the electronic properties of a drug molecule is key to predicting its reactivity and interactions. Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density.
The HOMO represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. The LUMO , the lowest energy unoccupied orbital, is associated with the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.[8][9] A smaller gap suggests that the molecule is more easily polarizable and more reactive.
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the electrostatic potential and regions of electrophilicity and nucleophilicity.
Table 2: Calculated Electronic Properties of Efavirenz
| Property | Value | Computational Method |
| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p)[2] |
| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p)[2] |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p)[2] |
| Dipole Moment | 2.03 D | B3LYP/6-31G* |
Table 3: Selected Mulliken Atomic Charges of Efavirenz (Calculated at B3LYP/6-31G)*
| Atom | Charge (e) |
| O1 | -0.55 |
| N1 | -0.42 |
| Cl1 | -0.18 |
| F1 | -0.25 |
| F2 | -0.25 |
| F3 | -0.26 |
Note: Negative values indicate an excess of electron density.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] In drug discovery, it is used to predict how a ligand (the drug) will bind to the active site of a protein.
For Efavirenz, docking studies are performed with the crystal structure of HIV-1 reverse transcriptase.[12] The optimized geometry of Efavirenz from DFT calculations is used as the input for the docking simulation. The results of the docking study can identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-protein complex.
Table 4: Key Interactions between Efavirenz and HIV-1 Reverse Transcriptase (PDB ID: 1FKO)
| Efavirenz Atom/Group | Interacting Residue | Interaction Type |
| Benzoxazinone ring | Pro236, Tyr318 | π-π stacking |
| Trifluoromethyl group | Leu100, Val106, Tyr181 | Hydrophobic |
| Chlorine atom | Leu234 | Halogen bond |
| Carbonyl oxygen | Lys101 | Hydrogen bond |
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a model that uses the topology of the electron density to define atoms and the bonds between them.[13][14] It allows for the characterization of interatomic interactions, including covalent bonds, hydrogen bonds, and weaker van der Waals interactions. In drug design, QTAIM can be used to quantify the strength of the interactions between a drug and its target, providing a more detailed understanding of the binding affinity.
Experimental Protocols
Density Functional Theory (DFT) Calculations
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Initial Geometry: The initial 3D structure of the molecule can be built using molecular modeling software (e.g., Avogadro, ChemDraw) or obtained from a database like PubChem.
-
Geometry Optimization:
-
Method: Select a DFT functional (e.g., B3LYP).
-
Basis Set: Choose a suitable basis set (e.g., 6-31G(d,p) for initial optimization, followed by a larger basis set like 6-311++G(d,p) for more accurate energy calculations).
-
Convergence Criteria: Use default or tighter convergence criteria for the optimization.
-
Frequency Calculation: Perform a frequency calculation after optimization to confirm that the structure corresponds to a true minimum (no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation with the desired functional and basis set.
-
Request the calculation of molecular orbitals (for HOMO-LUMO energies) and a population analysis (e.g., Mulliken) for atomic charges.
-
Molecular Docking
-
Software: AutoDock, Glide, or GOLD are commonly used for molecular docking.
-
Preparation of the Receptor:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms to the protein structure.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking.
-
-
Preparation of the Ligand:
-
Use the DFT-optimized geometry of the ligand.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for the ligand in the receptor's active site.
-
The software will use a scoring function to rank the poses based on their predicted binding affinity.
-
-
Analysis:
-
Visualize the top-ranked poses to analyze the interactions between the ligand and the protein.
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
-
Software: AIMAll or a similar program.
-
Input: A wavefunction file (.wfn or .wfx) generated from a DFT calculation.
-
Analysis:
-
The software calculates the topology of the electron density, identifying critical points (nuclei, bond critical points, ring critical points, and cage critical points).
-
Analyze the properties at the bond critical points (e.g., electron density, Laplacian of the electron density) to characterize the nature and strength of the chemical bonds and non-covalent interactions.
-
Visualizations
Caption: Computational workflow for drug design.
Caption: Mechanism of action of Efavirenz.
Conclusion
While the specific molecule this compound could not be analyzed due to a lack of available data, this guide demonstrates a robust and widely applicable computational methodology using the analogous drug, Efavirenz. The integration of DFT, molecular docking, and QTAIM provides a powerful, multi-faceted approach to understanding the behavior of drug molecules at the quantum level. These techniques are indispensable tools in modern drug discovery, enabling researchers to make more informed decisions in the design and optimization of novel therapeutics. The detailed protocols and structured data presentation provided herein serve as a valuable resource for scientists seeking to apply these computational methods in their own research.
References
- 1. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 2. Study on the structure and vibrational spectra of efavirenz conformers using DFT: comparison to experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. irjweb.com [irjweb.com]
- 9. learn.schrodinger.com [learn.schrodinger.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking - Drug Design Org [drugdesign.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 14. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
Navigating the Frontier of Drug Discovery: A Technical Guide to the Hypothetical Compound C24H25ClFN3O2
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific information on a compound with the molecular formula C24H25ClFN3O2. The following technical guide is a hypothetical exploration based on established principles of drug discovery and chemical biology. It is intended to serve as a framework for the potential discovery, isolation, and characterization of such a novel chemical entity.
Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicine. The hypothetical molecule with the formula this compound presents an intriguing scaffold for potential pharmacological activity. The presence of chlorine and fluorine atoms, along with a nitrogen-rich framework, suggests possibilities for a range of biological interactions. Halogenation can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The nitrogen atoms may contribute to hydrogen bonding and salt bridge formation, which are critical for molecular recognition.
This whitepaper outlines a hypothetical pathway for the discovery, synthesis, isolation, and biological evaluation of a compound with the formula this compound, hereafter referred to as "Compound X." It is designed for researchers, scientists, and professionals in the field of drug development, providing a technical overview of the core processes involved.
Hypothetical Discovery and Synthesis
The discovery of a novel compound like Compound X could originate from a high-throughput screening campaign, a fragment-based drug design approach, or a targeted synthesis program. Assuming a targeted synthesis approach, a plausible synthetic route is outlined below. The synthesis is designed to be convergent, allowing for the late-stage introduction of key functional groups to facilitate the generation of analogues for structure-activity relationship (SAR) studies.
Synthetic Workflow
Methodological & Application
Application Notes and Protocols: High-Throughput Screening Assays for Novel Compound Activity
Introduction
The identification of bioactive molecules is a critical first step in the drug discovery and development pipeline. The compound C24H25ClFN3O2 represents a novel chemical entity with unknown biological activity. High-throughput screening (HTS) provides a rapid and efficient approach to systematically test such compounds against a wide array of biological targets and cellular processes to elucidate their mechanism of action and potential therapeutic applications.
These application notes provide a comprehensive framework and detailed protocols for a tiered HTS strategy to characterize the activity of novel compounds like this compound. The proposed workflow is designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Tier 1: Primary Screening - Assessing General Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability. This helps to identify a suitable concentration range for subsequent, more specific assays and flags compounds with overt cytotoxicity early in the screening process.
Experimental Protocol: Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO (vehicle control)
-
CellTiter-Glo® Reagent
-
Opaque-walled 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells to a concentration of 1 x 10^5 cells/mL in complete DMEM.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in complete DMEM to the desired final concentrations (e.g., from 0.01 µM to 100 µM).
-
Add 1 µL of the diluted compound, positive control (Doxorubicin), or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | % Viability |
| Vehicle (DMSO) | - | 450,000 | 100 |
| This compound | 0.01 | 445,500 | 99 |
| This compound | 0.1 | 432,000 | 96 |
| This compound | 1 | 382,500 | 85 |
| This compound | 10 | 202,500 | 45 |
| This compound | 100 | 45,000 | 10 |
| Doxorubicin | 10 | 54,000 | 12 |
Caption: A potential GPCR signaling pathway.
Tier 3: Secondary and Confirmatory Assays
Once a primary "hit" is identified in a target class screen, secondary assays are employed to confirm the activity and determine the potency and selectivity of the compound.
Experimental Protocol: Dose-Response Curve and IC50 Determination
This protocol is a follow-up to a primary hit, for example, from the kinase screen.
Procedure:
-
Perform the ADP-Glo™ Kinase Assay as described above.
-
Use a wider range of concentrations for this compound, typically a 10-point, 3-fold serial dilution starting from 100 µM.
-
Run the assay in triplicate.
-
Plot the % inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation:
| Concentration (µM) | % Inhibition (Mean) | % Inhibition (SD) |
| 100 | 98.5 | 1.2 |
| 33.3 | 95.2 | 2.1 |
| 11.1 | 88.7 | 3.5 |
| 3.7 | 75.4 | 4.2 |
| 1.2 | 52.1 | 3.8 |
| 0.4 | 25.6 | 2.9 |
| 0.14 | 10.3 | 1.5 |
| 0.05 | 2.1 | 0.8 |
| 0.02 | 0.5 | 0.4 |
| 0 | 0 | 0 |
Logical Flow for Hit Confirmation
Caption: Hit confirmation and lead identification workflow.
This document outlines a systematic approach for the high-throughput screening of the novel compound this compound. By employing a tiered screening strategy, researchers can efficiently move from broad cytotoxicity assessment to specific target identification and confirmation. The provided protocols for key assays serve as a foundation for developing a comprehensive screening campaign to uncover the biological activity and therapeutic potential of new chemical entities.
Application Notes and Protocols for Determining the Efficacy of C24H25ClFN3O2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the cellular efficacy of the novel compound C24H25ClFN3O2. Given that the specific biological target and mechanism of action of this compound are unknown, a tiered, multi-faceted approach is recommended. This document outlines a series of cell-based assays, beginning with broad assessments of cytotoxicity and cellular health, and progressing to more detailed investigations of its effects on cell cycle, apoptosis, and potential signaling pathways. The ultimate goal is to characterize the compound's efficacy and elucidate its mechanism of action.
Tier 1: Initial Viability and Cytotoxicity Screening
The first step in characterizing a novel compound is to determine its effect on cell viability and identify its cytotoxic concentration range. This is crucial for establishing appropriate concentration ranges for subsequent, more specific assays.[1][2]
Experimental Protocol: Cell Viability (MTT Assay)
This protocol is designed to assess cell metabolic activity as an indicator of cell viability.[3][4]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a panel of relevant lines)
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) at 24h | % Viability at 24h | Mean Absorbance (570 nm) at 48h | % Viability at 48h | Mean Absorbance (570 nm) at 72h | % Viability at 72h |
| Vehicle Control | 100 | 100 | 100 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 |
Tier 2: Mechanistic Cellular Assays
Following the initial cytotoxicity assessment, the next tier of assays aims to elucidate the mechanism by which this compound affects cell viability. This involves investigating its impact on programmed cell death (apoptosis) and cell cycle progression.
Experimental Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6]
Materials:
-
Human cancer cell line
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled plate. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
Incubation: Incubate the plate for a predetermined time based on cytotoxicity data (e.g., 24 hours).
-
Reagent Addition: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.
Data Presentation:
| Concentration (µM) | Mean Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 | |
| Positive Control | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.[7][8][9]
Materials:
-
Human cancer cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.
Data Presentation:
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Tier 3: Phenotypic and Target-Based Screening
If the compound shows significant and interesting activity in the mechanistic assays, the next steps involve broader, more unbiased screening approaches to identify its cellular phenotype and potential molecular targets.
High-Content Imaging for Phenotypic Profiling
High-content imaging can provide a wealth of information on the morphological and functional changes induced by the compound.[10][11] This can reveal effects on the cytoskeleton, organelles, and other cellular features, helping to generate hypotheses about the compound's mechanism of action.
Target Deconvolution Strategies
Should a clear phenotype emerge, various target deconvolution methods can be employed to identify the specific molecular target(s) of this compound.[12][13][14][15] These can include affinity chromatography, expression profiling, and computational approaches.
Visualizations
References
- 1. opentrons.com [opentrons.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Cell cycle analysis by flow cytometry: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenovista.com [phenovista.com]
- 11. criver.com [criver.com]
- 12. criver.com [criver.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 15. pelagobio.com [pelagobio.com]
C24H25ClFN3O2 as a potential kinase inhibitor experimental design
An initial search for the molecular formula C24H25ClFN3O2 did not identify a known, established kinase inhibitor. Therefore, this document outlines a comprehensive experimental workflow for the evaluation of a novel chemical entity, hereafter referred to as "Compound X," as a potential kinase inhibitor. The protocols and application notes provided are standard methodologies used in the early stages of drug discovery.
Application Notes
Topic: Initial Evaluation of Compound X (this compound) as a Potential Kinase Inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. This document provides a detailed experimental plan to assess the potential of a novel small molecule, Compound X (this compound), as a kinase inhibitor. The workflow progresses from initial biochemical assays to determine direct enzyme inhibition, to cell-based assays to evaluate on-target effects and cellular potency.
Phase 1: In Vitro Biochemical Evaluation
The primary objective of this phase is to determine if Compound X can directly inhibit the enzymatic activity of one or more protein kinases and to establish its potency and selectivity. A common target in cancer drug discovery is the MAPK/ERK pathway, which is crucial for cell proliferation.[1][2] Therefore, key kinases from this pathway (e.g., BRAF, MEK1) will be used as primary targets, with a broader panel for selectivity profiling.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of Compound X to a target kinase.
Materials:
-
Kinase (e.g., purified, active MEK1)
-
Europium-labeled anti-tag antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer
-
Compound X (solubilized in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X in DMSO, starting from 1 mM.
-
Assay Plate Preparation: Add 2.5 µL of the diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 5 µL to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Compound X will be assessed against a panel of kinases to determine its selectivity.
| Kinase Target | IC50 (nM) for Compound X |
| MEK1 | [Experimental Value] |
| BRAF | [Experimental Value] |
| ERK2 | [Experimental Value] |
| EGFR | [Experimental Value] |
| SRC | [Experimental Value] |
| CDK2 | [Experimental Value] |
| p38α | [Experimental Value] |
Phase 2: Cell-Based Assay Evaluation
This phase aims to confirm that Compound X can enter cells, engage its target kinase, and exert a biological effect, such as inhibiting cell proliferation or downstream signaling.
Signaling Pathway: Simplified MAPK/ERK Cascade
Caption: Simplified MAPK/ERK signaling pathway.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Compound X.[3][4][5]
Materials:
-
Cancer cell line (e.g., A375, which has a BRAF V600E mutation)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS).[6]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with serial dilutions of Compound X (e.g., from 0.1 nM to 100 µM) and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.[6]
-
Incubation: Incubate the plate at 37°C for 4 hours.[6] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4][5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value by plotting viability against the log of Compound X concentration.
Protocol 3: Western Blot for Phospho-ERK
This protocol is used to determine if Compound X inhibits the MAPK pathway by measuring the phosphorylation level of ERK, a downstream target of MEK1/2.[7]
Materials:
-
Cancer cell line (e.g., A375)
-
Compound X
-
Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
ECL detection reagent.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Compound X for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total-ERK and GAPDH to ensure equal protein loading.
Data Presentation: Cellular Activity
The results from the cell-based assays provide an integrated view of the compound's potential.
| Assay Type | Cell Line | Endpoint | Result for Compound X |
| Cell Viability (MTT) | A375 | EC50 | [Experimental Value µM] |
| Target Engagement | A375 | p-ERK Inhibition | [Qualitative or Densitometry Value] |
Overall Experimental Design Logic
The experimental strategy is designed to logically progress from a broad screening phase to more specific, biologically relevant assays.
Caption: Decision-making flowchart for inhibitor testing.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Compound C24H25ClFN3O2 (Adoprazine Hydrochloride): Application in Neuropharmacology and a Note on its Relevance to Targeted Therapeutics
Initial research to identify the application of the compound with the chemical formula C24H25ClFN3O2 in targeted cancer therapeutics has revealed that this compound, identified as Adoprazine Hydrochloride, is not utilized in this field of research. Instead, Adoprazine Hydrochloride was investigated for its potential in treating psychiatric and neurodegenerative disorders due to its specific mechanism of action on neurotransmitter receptors.
This document provides an overview of the known applications and mechanism of action of Adoprazine Hydrochloride. While direct application in targeted cancer therapy is not supported by current research, a brief discussion on the emerging field of targeting dopamine receptors in oncology is included for informational purposes.
Compound Identification
-
Chemical Formula: this compound
-
Common Name: Adoprazine Hydrochloride
-
CAS Number: 222551-05-5
Primary Area of Research: Neuropharmacology
Adoprazine Hydrochloride was developed and investigated as a potential therapeutic agent for central nervous system (CNS) disorders, particularly schizophrenia and Parkinson's disease. Its development, however, was discontinued, with sources citing reasons such as non-optimal pharmacokinetic properties or insufficient therapeutic efficacy[1].
The primary focus of Adoprazine research was its role as a dual ligand for dopamine and serotonin receptors. Specifically, it acts as an agonist/antagonist at dopamine D2 and D3 receptors and as an agonist at serotonin 5-HT1A receptors[2]. This dual-action was explored for its potential to address a wider range of symptoms in psychiatric disorders compared to existing treatments[1][2].
Mechanism of Action
Adoprazine's mechanism of action is centered on its ability to modulate dopaminergic and serotonergic signaling pathways in the brain.
-
Dopamine D2/D3 Receptor Activity: Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and reward. The D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting on these receptors, Adoprazine was intended to modulate dopamine signaling, which is often dysregulated in conditions like schizophrenia (hyperdopaminergic activity in some brain regions) and Parkinson's disease (hypodopaminergic activity)[3][4][5][].
-
Serotonin 5-HT1A Receptor Agonism: The 5-HT1A receptor is also a GPCR, and its activation is involved in the regulation of mood, anxiety, and cognitive function. Agonism at 5-HT1A receptors was a key feature of Adoprazine's profile, aiming to improve negative symptoms and cognitive deficits associated with schizophrenia[1][2].
The following diagram illustrates the general signaling pathway for D2 and 5-HT1A receptors, the known targets of Adoprazine.
Relevance to Targeted Therapeutics in Oncology: A General Perspective
While Adoprazine itself has not been studied as a targeted cancer therapeutic, there is an emerging area of research focused on repurposing drugs that target dopamine receptors for oncology[7][8]. Several studies have indicated that dopamine receptors are expressed in various types of tumor cells, including breast and colon cancer, and may play a role in cell proliferation, survival, and migration[8][9][10].
The rationale for exploring dopamine receptor antagonists, like some antipsychotics, in cancer therapy includes:
-
Inhibition of Tumor Cell Growth: Some studies suggest that dopamine receptor antagonists can inhibit the growth of certain cancer cells and induce apoptosis[7].
-
Targeting Cancer Stem Cells: Thioridazine, a dopamine receptor antagonist, has been shown to selectively target cancer stem cells[7].
-
Anti-Angiogenic Effects: Dopamine signaling, particularly through the D2 receptor, has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow[11].
It is crucial to note that the concentrations of dopamine receptor antagonists required to achieve anti-cancer effects in preclinical studies are often much higher than those needed for their psychiatric indications[10]. This raises questions about the specific mechanism of action in cancer cells and whether it is directly related to dopamine receptor antagonism or off-target effects.
Conclusion
The compound this compound, Adoprazine Hydrochloride, was developed for applications in neuropharmacology, specifically targeting dopamine and serotonin receptors for the treatment of psychiatric disorders. There is no evidence to support its use in targeted cancer therapeutics. The concept of repurposing dopamine receptor-targeting drugs for oncology is an active area of research, but it is still in its early stages and specific data for Adoprazine in this context is lacking. Therefore, the creation of detailed application notes and protocols for Adoprazine in cancer research is not feasible based on current scientific literature.
References
- 1. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adoprazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Role of Dopamine in Repurposing Drugs for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer and the Dopamine D2 Receptor: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the role of dopamine in cancer: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing C24H25ClFN3O2 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preclinical evaluation of the novel chemical entity C24H25ClFN3O2, hereafter referred to as "Compound X," in animal models of disease. Due to the lack of existing data on Compound X, this protocol outlines a comprehensive strategy to assess its pharmacokinetic, pharmacodynamic, efficacy, and safety profiles. The proposed therapeutic area for initial investigation is rheumatoid arthritis (RA), a chronic inflammatory disease with well-established animal models. The protocols described herein are intended to serve as a foundational guide and may be adapted based on emerging data.
Hypothetical Mechanism of Action and Therapeutic Target
Given its chemical formula, Compound X is a complex organic molecule likely to interact with specific biological targets. For the purpose of this protocol, we will hypothesize that Compound X acts as an inhibitor of Janus kinases (JAKs), a family of enzymes crucial for cytokine signaling pathways implicated in the pathophysiology of rheumatoid arthritis. Specifically, we will posit that Compound X targets the JAK1/JAK2 signaling cascade, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Hypothesized Signaling Pathway
Caption: Hypothesized JAK-STAT signaling pathway and the inhibitory action of Compound X.
Experimental Protocols
A phased approach is recommended, starting with pharmacokinetic and initial tolerability studies, followed by efficacy evaluation in a relevant disease model.
Phase 1: Pharmacokinetic (PK) and Dose Range Finding (DRF) Studies
Objective: To determine the pharmacokinetic profile and establish a well-tolerated dose range of Compound X for subsequent efficacy studies.
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).[1][2]
Experimental Protocol:
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the study.
-
Grouping: Animals are randomly assigned to groups (n=3 per sex per group).
-
Dose Administration: Compound X is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) and administered via oral gavage (PO) and intravenous (IV) routes.
-
IV Group: A single dose of 1 mg/kg.
-
PO Groups: Single doses of 10, 30, and 100 mg/kg.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Plasma Analysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS method.
-
Toxicity Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and food/water consumption for 7 days.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | PO (30 mg/kg) | PO (100 mg/kg) |
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC (0-t) (ngh/mL) | ||||
| AUC (0-inf) (ngh/mL) | ||||
| t1/2 (h) | ||||
| Bioavailability (%) | N/A |
Table 1: Summary of Pharmacokinetic Parameters of Compound X.
| Dose (mg/kg) | Observed Toxicities | Body Weight Change (%) | Maximum Tolerated Dose (MTD) |
| 10 | |||
| 30 | |||
| 100 | |||
| 300 | |||
| 1000 |
Table 2: Dose Range Finding and Toxicity Summary.
Phase 2: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of Compound X in a well-established mouse model of rheumatoid arthritis.
Animal Model: DBA/1 mice (male, 8-10 weeks old).
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Experimental Protocol:
-
Induction of Arthritis:
-
Day 0: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Day 21: A booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Grouping and Treatment:
-
Upon the onset of clinical signs of arthritis (clinical score > 2), mice are randomized into treatment groups (n=10 per group):
-
Group 1: Vehicle control (0.5% methylcellulose, PO, daily)
-
Group 2: Compound X (Low dose, PO, daily)
-
Group 3: Compound X (High dose, PO, daily)
-
Group 4: Positive control (e.g., Methotrexate, 1 mg/kg, intraperitoneally, 3 times/week)
-
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored daily on a scale of 0-4 per paw (maximum score of 16 per mouse).
-
Paw Thickness: Paw swelling is measured using a digital caliper every other day.
-
Body Weight: Monitored daily.
-
-
Terminal Procedures (Day 42):
-
Blood Collection: Blood is collected for cytokine analysis (e.g., IL-6, TNF-alpha) using ELISA.
-
Tissue Collection: Paws are collected for histopathological evaluation (H&E and Safranin O staining) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Data Presentation:
| Treatment Group | Mean Clinical Score (Day 42) | Paw Thickness (mm, Day 42) | Serum IL-6 (pg/mL) | Serum TNF-alpha (pg/mL) |
| Vehicle Control | ||||
| Compound X (Low Dose) | ||||
| Compound X (High Dose) | ||||
| Positive Control |
Table 3: Summary of Efficacy Endpoints in the CIA Model.
| Histopathological Parameter | Vehicle Control | Compound X (Low Dose) | Compound X (High Dose) | Positive Control |
| Inflammation Score (0-3) | ||||
| Pannus Formation Score (0-3) | ||||
| Cartilage Damage Score (0-3) | ||||
| Bone Erosion Score (0-3) |
Table 4: Histopathological Scoring of Ankle Joints.
Safety and Toxicology
A preliminary assessment of safety will be conducted concurrently with the efficacy studies. A more comprehensive toxicology program should be initiated if promising efficacy is observed.
Parameters to Monitor:
-
Mortality and Morbidity: Daily checks.
-
Clinical Observations: Daily for signs of distress or adverse effects.
-
Body Weight: Measured daily during the treatment period.
-
Organ-to-Body Weight Ratios: At the end of the study.
-
Histopathology of Major Organs: Liver, kidney, spleen, and heart to be examined for any treatment-related changes.
Conclusion
This document provides a robust framework for the initial in vivo characterization of Compound X (this compound). The proposed studies will provide critical data on its pharmacokinetic profile, therapeutic efficacy in a model of rheumatoid arthritis, and preliminary safety. The results of these experiments will be instrumental in guiding the future development of this novel compound.
References
C24H25ClFN3O2 for fluorescent labeling in cellular imaging
Application Notes and Protocols for LysoFluor-G6
Product Name: LysoFluor-G6
Chemical Formula: C24H25ClFN3O2
Introduction LysoFluor-G6 is a novel fluorescent probe designed for the selective labeling and imaging of lysosomes in living cells. Its unique chemical structure provides high photostability and a significant fluorescence enhancement upon accumulation in the acidic environment of lysosomes. This allows for long-term, real-time imaging of lysosomal dynamics and function with minimal cytotoxicity. These characteristics make LysoFluor-G6 an ideal tool for researchers in cell biology, drug discovery, and biomedical research studying lysosomal storage disorders, autophagy, and other cellular processes involving this critical organelle.
Data Presentation
Table 1: Photophysical Properties of LysoFluor-G6
| Property | Value |
| Molecular Weight | 457.93 g/mol |
| Excitation Maximum (λex) | 492 nm |
| Emission Maximum (λem) | 515 nm |
| Molar Extinction Coefficient | ~85,000 M⁻¹cm⁻¹ |
| Quantum Yield | > 0.85 (in acidic vesicles) |
| Recommended Laser Line | 488 nm |
| Recommended Emission Filter | 500 - 550 nm |
| Solvent | DMSO |
Table 2: Recommended Staining Parameters
| Cell Type | Recommended Concentration | Incubation Time | Incubation Temperature |
| Adherent Mammalian Cells | 50 - 200 nM | 15 - 60 minutes | 37°C |
| Suspension Mammalian Cells | 50 - 200 nM | 15 - 60 minutes | 37°C |
Experimental Protocols
Protocol 1: Staining of Live Adherent Cells
Materials:
-
LysoFluor-G6 (1 mM stock solution in DMSO)
-
Live cell imaging medium (e.g., DMEM, phenol red-free)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Culture adherent cells on a glass-bottom dish or coverslip to the desired confluency (typically 60-80%).
-
Preparation of Staining Solution:
-
Thaw the 1 mM LysoFluor-G6 stock solution at room temperature.
-
Prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) live cell imaging medium to a final concentration of 50-200 nM.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the LysoFluor-G6 staining solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live cell imaging medium.
-
-
Imaging:
-
Add fresh pre-warmed live cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., excitation at 488 nm, emission at 500-550 nm).
-
Protocol 2: Staining of Live Suspension Cells
Materials:
-
LysoFluor-G6 (1 mM stock solution in DMSO)
-
Live cell imaging medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Suspension cells in culture
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Centrifuge the cell suspension to pellet the cells (e.g., 300 x g for 5 minutes).
-
Preparation of Staining Solution: Prepare a working solution of LysoFluor-G6 as described in Protocol 1.
-
Cell Staining:
-
Resuspend the cell pellet in the LysoFluor-G6 staining solution.
-
Incubate for 15-60 minutes at 37°C.
-
-
Washing:
-
Centrifuge the stained cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed imaging medium.
-
Repeat the centrifugation and resuspension step twice more.
-
-
Imaging:
-
Resuspend the final cell pellet in fresh imaging medium.
-
The cells can be transferred to a glass-bottom dish for imaging or analyzed by flow cytometry.
-
Visualizations
Caption: Workflow for staining and imaging live cells with LysoFluor-G6.
Application Note: Quantification of C24H25ClFN3O2 in Human Plasma using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecule therapeutics.
Introduction: The reliable quantification of drug candidates in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies. This application note describes a robust and sensitive method for the determination of C24H25ClFN3O2, a novel investigational compound, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for complex biological samples. The described protocol is intended to serve as a comprehensive guide for the routine analysis of this compound in a regulated bioanalytical laboratory setting.
Principle: The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K2EDTA as anticoagulant)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL polypropylene microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.
-
Add 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards or QC samples, or study sample plasma) to the corresponding tubes.
-
To each tube, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile will act as the protein precipitating agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to autosampler vials containing 100 µL of water (to reduce solvent strength).
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Instrument: A suitable HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
Mass Spectrometry Conditions
-
Instrument: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound (Analyte): Q1: 446.2 m/z → Q3: 254.1 m/z
-
Internal Standard: Q1: 450.2 m/z → Q3: 258.1 m/z (assuming a +4 Da stable isotope label)
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Collision Energy: Optimized for analyte and IS (e.g., 25 eV for analyte, 27 eV for IS).
-
Data Presentation
The following table summarizes the acceptance criteria and representative quantitative data for the validation of this analytical method.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.7% to 7.3% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 6.7% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common mechanism for small molecule drugs.
Application Notes and Protocols for Lorlatinib (PF-06463922) as a Chemical Probe for ALK and ROS1 Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib, also known as PF-06463922, is a highly potent and selective next-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3][4][5] Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying ALK- and ROS1-driven cancers, including those with central nervous system (CNS) metastases.[2][4][6] These application notes provide detailed protocols for utilizing Lorlatinib as a chemical probe to investigate ALK and ROS1 protein binding, downstream signaling, and cellular effects.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Lorlatinib
| Target | Ki (nM) | Reference |
| ROS1 | <0.02 | [1] |
| ALK (Wild-Type) | <0.07 | [1] |
| ALK (L1196M) | 0.7 | [1] |
| ALK (G1202R) | - | [4] |
Table 2: Cellular Activity of Lorlatinib
| Cell Line | Target Fusion/Mutation | IC50 (nM) - Cell Viability | IC50 (nM) - Target Phosphorylation | Reference |
| HCC78 | SLC34A2-ROS1 | 1.3 | - | [2] |
| BaF3 | CD74-ROS1 | 0.6 | - | [2] |
| H3122 | EML4-ALKWT | - | 15-43 | [4][7] |
| H3122 | EML4-ALKL1196M | - | 14-80 | [4][7] |
| H3122 | EML4-ALKG1269A | - | 38-50 | [4][7] |
| H3122 | EML4-ALKG1202R | - | 77-113 | [4][7] |
| Neuroblastoma Cell Lines | ALK mutants (F1174L, F1245C) | 26-38 times more effective than crizotinib | - | [8][9] |
Signaling Pathway
The binding of Lorlatinib to ALK or ROS1 fusion proteins inhibits their kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. These pathways include the phospholipase C gamma (PLCγ), JAK-STAT, PI3K/AKT/mTOR, and MAPK pathways.[6]
Caption: Lorlatinib inhibits ALK/ROS1 signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is to determine the inhibitory activity of Lorlatinib against recombinant ALK or ROS1 kinase.
Materials:
-
Recombinant human ALK or ROS1 kinase domain
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Lorlatinib (PF-06463922)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Lorlatinib in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and Lorlatinib at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the apparent KM for the kinase.[2]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay protocol.
-
Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.
Protocol 2: Cellular Phosphorylation Assay
This protocol measures the inhibition of ALK or ROS1 autophosphorylation in cells treated with Lorlatinib.
Materials:
-
Cancer cell lines expressing ALK or ROS1 fusions (e.g., H3122, HCC78)
-
Cell culture medium and supplements
-
Lorlatinib (PF-06463922)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-ALK (Tyr1604) or phospho-ROS1 (Tyr2274) and total ALK/ROS1
-
Secondary antibodies (HRP-conjugated)
-
ELISA kit or Western blot reagents
-
Microplate reader or Western blot imaging system
Procedure:
-
Seed cells in a 96-well plate or culture dish and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Lorlatinib for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify protein concentration using a BCA assay.
-
For ELISA: Coat a 96-well plate with a capture antibody for total ALK/ROS1. Add cell lysates, followed by a detection antibody for phospho-ALK/ROS1.[2]
-
For Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.
-
Detect the signal and calculate the IC50 value for the inhibition of phosphorylation.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of Lorlatinib on the proliferation of cancer cells.
Materials:
-
Cancer cell lines expressing ALK or ROS1 fusions
-
Cell culture medium and supplements
-
Lorlatinib (PF-06463922)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of Lorlatinib.
-
Incubate for 72 hours.[4]
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC50 value for cell viability.
Experimental Workflow Visualization
Caption: Workflow for evaluating Lorlatinib as a chemical probe.
Conclusion
Lorlatinib (PF-06463922) is a powerful chemical probe for studying the biology of ALK and ROS1 fusion proteins. Its high potency and selectivity, combined with its ability to overcome resistance mutations and penetrate the CNS, make it an indispensable tool for researchers in oncology and drug development. The protocols outlined in these application notes provide a framework for effectively utilizing Lorlatinib to investigate protein binding, signaling pathways, and cellular responses, ultimately contributing to a deeper understanding of ALK- and ROS1-driven cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF 06463922 | CAS 1454846-35-5 | PF06463922 | Tocris Bioscience [tocris.com]
- 6. guidechem.com [guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of C24H25ClFN3O2
Disclaimer: The molecule C24H25ClFN3O2 is not widely documented in publicly available chemical literature. Therefore, this guide provides a generalized framework for the synthesis and optimization of a plausible structure corresponding to this molecular formula. The proposed synthetic route and associated troubleshooting advice are based on established principles of organic chemistry and are intended to be illustrative.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis of complex organic molecules like the target compound.
Q1: My overall yield for the multi-step synthesis is very low. How do I identify the problematic step?
A1: A low overall yield in a multi-step synthesis is a common challenge.[1][2] A systematic approach is required to pinpoint the bottleneck.
-
Step-by-Step Yield Analysis: Calculate the yield for each individual step. A step with a significantly lower yield than the others is your primary target for optimization.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of each reaction. This can help determine if a reaction is not going to completion or if significant side products are being formed.
-
Starting Material Purity: Ensure the purity of your starting materials and intermediates at each stage. Impurities can interfere with subsequent reactions.[3]
-
Reagent Stability: Verify the age and storage conditions of your reagents. Older or improperly stored reagents can degrade and lose reactivity.
Q2: I am observing the formation of multiple side products in the C-N bond formation step. What are the likely causes and solutions?
A2: The formation of side products during C-N bond formation can arise from several factors.
-
Competing Reactions: Depending on the specific reaction, side reactions such as over-alkylation (in the case of amine alkylations) or elimination reactions can compete with the desired transformation.
-
Reaction Conditions:
-
Temperature: Running the reaction at too high a temperature can promote side reactions. Try lowering the temperature.
-
Reaction Time: Extended reaction times can lead to the decomposition of the product or the formation of undesired byproducts. Monitor the reaction to determine the optimal time.
-
Stoichiometry: The ratio of reactants is crucial. An excess of one reactant may lead to side product formation. Experiment with varying the stoichiometry.
-
-
Choice of Base: The strength and nature of the base used can significantly influence the outcome. A base that is too strong might promote elimination, while one that is too weak may result in an incomplete reaction. Consider screening different bases (e.g., K2CO3, Cs2CO3, triethylamine, DIPEA).
Q3: The introduction of the fluorine atom to the aromatic ring is resulting in a low yield and a mixture of isomers. How can I improve this?
A3: Regioselectivity is a key challenge in electrophilic aromatic substitution reactions.[4]
-
Directing Groups: The existing substituents on the aromatic ring will direct the position of the incoming fluorine atom. Analyze the directing effects of these groups to see if they are competing.
-
Fluorinating Agent: The choice of fluorinating agent is critical. Milder and more selective electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), may provide better results than harsher reagents.[5][6]
-
Catalyst: For some substrates, a Lewis acid or transition metal catalyst can improve both the yield and regioselectivity of the fluorination.[4][7]
-
Reaction Conditions: Temperature and solvent can influence the isomer distribution. Running the reaction at a lower temperature may increase selectivity.
Q4: I'm having difficulty purifying my final product. It seems to be contaminated with a persistent impurity. What should I do?
A4: Purification is a critical final step. If standard column chromatography is insufficient, consider the following:
-
Alternative Chromatography:
-
Different Stationary Phase: If you are using silica gel, try alumina or a reverse-phase C18 silica.
-
Preparative HPLC: For difficult separations, preparative HPLC can offer much higher resolution.
-
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. A systematic solvent screening is recommended to find the ideal solvent or solvent mixture.
-
Trituration: This involves washing the solid product with a solvent in which the product is insoluble, but the impurity is soluble.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that is more easily separated.
Hypothetical Multi-Step Synthesis of this compound
The following is a plausible, illustrative multi-step synthesis to serve as a basis for the optimization discussion.
Proposed Structure: A plausible structure for this compound could involve a substituted pyrimidine or a similar nitrogen-containing heterocycle, a chloro- and fluoro-substituted aromatic ring, and other aliphatic or aromatic moieties.
Synthetic Scheme Overview:
-
Step 1: Synthesis of a Key Intermediate - Formation of a substituted aromatic amine.
-
Step 2: Halogenation - Introduction of chlorine and fluorine onto the aromatic rings.
-
Step 3: C-N Bond Formation - Coupling of the halogenated aromatic component with another nitrogen-containing fragment.
-
Step 4: Cyclization - Formation of the heterocyclic core.
-
Step 5: Final Modification/Deprotection - Installation of any remaining functional groups or removal of protecting groups.
Detailed Experimental Protocol (Illustrative Example for a Key C-N Coupling Step)
Reaction: Palladium-catalyzed Buchwald-Hartwig amination to form a key C-N bond.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Halogenated Aryl Precursor | (Varies) | (Specify) | 1.0 | 1.0 |
| Amine Precursor | (Varies) | (Specify) | 1.2 | 1.2 |
| Pd2(dba)3 | 915.72 | 46 mg | 0.05 | 0.05 |
| Xantphos | 578.68 | 87 mg | 0.15 | 0.15 |
| Sodium tert-butoxide | 96.10 | 144 mg | 1.5 | 1.5 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated aryl precursor, the amine precursor, sodium tert-butoxide, and Xantphos.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd2(dba)3 to the flask under a positive pressure of argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation for Optimization
The following table illustrates how data for the optimization of the C-N coupling step (Step 3) could be presented.
Table 1: Optimization of Buchwald-Hartwig Amination
| Entry | Catalyst Loading (mol%) | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Xantphos | NaOtBu | 100 | 24 | 65 |
| 2 | 2.5 | Xantphos | NaOtBu | 100 | 24 | 58 |
| 3 | 5 | RuPhos | NaOtBu | 100 | 24 | 72 |
| 4 | 5 | Xantphos | K3PO4 | 100 | 24 | 45 |
| 5 | 5 | Xantphos | NaOtBu | 80 | 24 | 55 |
| 6 | 5 | RuPhos | NaOtBu | 110 | 12 | 75 |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting and optimizing low reaction yields.
Hypothetical Multi-Step Synthesis Pathway
Caption: A plausible multi-step synthetic pathway for the target molecule.
References
- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorination - Wordpress [reagents.acsgcipr.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
Improving the solubility of C24H25ClFN3O2 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Solubivab (C24H25ClFN3O2) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Solubivab and why is its solubility a concern for in vivo studies?
A1: Solubivab is an experimental small molecule compound with the molecular formula this compound. It is a poorly water-soluble, weakly basic compound, which poses a significant challenge for achieving adequate bioavailability in in vivo studies. Low solubility can lead to poor absorption from the gastrointestinal tract after oral administration or precipitation at the injection site for parenteral routes, resulting in low and variable drug exposure.[1][2][3]
Q2: What are the primary strategies to enhance the solubility of a poorly water-soluble compound like Solubivab?
A2: Several strategies can be employed to improve the solubility of poorly water-soluble drugs.[1][4] These include:
-
pH Adjustment: For ionizable compounds like Solubivab, modifying the pH of the formulation can increase solubility.[5][][7]
-
Co-solvents: Utilizing water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[8]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[8]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9][10][11][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.[13][14][15][16]
-
Lipid-Based Formulations: These formulations can improve the oral absorption of lipophilic drugs.[17][18][19][20]
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanoscale increases the surface area, which can lead to enhanced dissolution and solubility.[21][22][23][24]
Q3: Which formulation approach is most suitable for initial preclinical in vivo studies with Solubivab?
A3: For early-stage preclinical studies, simple formulations are often preferred to quickly assess the compound's pharmacokinetic profile. A common starting point is a solution-based formulation using a combination of pH adjustment, co-solvents, and/or cyclodextrins.[2][25] The choice will depend on the required dose, the route of administration, and the tolerability of the excipients in the animal model.
Q4: Are there any safety concerns with the excipients used to improve solubility?
A4: Yes, all excipients must be carefully selected for their safety and tolerability in the chosen animal species and for the specific route of administration.[26] For parenteral formulations, excipients must meet stringent requirements for sterility, pyrogen levels, and biocompatibility.[26][27][28][29] It is crucial to consult toxicology data and regulatory guidelines for each excipient.
Troubleshooting Guides
Issue 1: Precipitation of Solubivab upon dilution of a co-solvent formulation in aqueous media.
-
Problem: The drug precipitates out of solution when the formulation is diluted with aqueous buffers or biological fluids.
-
Root Cause: The concentration of the organic co-solvent is reduced below the level required to maintain the drug in solution.
-
Solutions:
-
Increase the concentration of the co-solvent: This may not always be feasible due to toxicity concerns.
-
Add a surfactant: Surfactants can help to stabilize the drug in micelles upon dilution.
-
Utilize a cyclodextrin: Cyclodextrins can form inclusion complexes that remain soluble upon dilution.[9][10][11][12]
-
Develop an amorphous solid dispersion: This can maintain the drug in a supersaturated state upon dissolution.[13][14][15][16]
-
Issue 2: Low and variable oral bioavailability of Solubivab.
-
Problem: Inconsistent and low drug levels are observed in plasma after oral administration.
-
Root Cause: Poor dissolution of the drug in the gastrointestinal tract is likely the rate-limiting step for absorption.
-
Solutions:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[30][31]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve absorption by presenting the drug in a solubilized form.[17][18][19][20]
-
Amorphous Solid Dispersions: These formulations can generate and maintain a supersaturated concentration of the drug in the gut, which can enhance absorption.[13][14][15][16]
-
Co-amorphous Systems: Combining the drug with another small molecule (a co-former) in an amorphous state can improve both solubility and stability.[32]
-
Issue 3: Injection site reactions or precipitation with parenteral formulations.
-
Problem: Inflammation, irritation, or precipitation is observed at the injection site.
-
Root Cause: The formulation is not well-tolerated, or the drug is precipitating upon injection.
-
Solutions:
-
Optimize pH and Buffer Capacity: Ensure the pH of the formulation is close to physiological pH and that the buffer has sufficient capacity to resist changes upon injection.[33][34]
-
Use a more biocompatible co-solvent: Select co-solvents with a better safety profile for parenteral administration, such as propylene glycol or polyethylene glycol.[35]
-
Employ a cyclodextrin-based formulation: Sulfobutylether-β-cyclodextrin (SBECD) is a commonly used and well-tolerated excipient for parenteral formulations.[27]
-
Develop a nanoparticle suspension: A sterile nanosuspension can be suitable for intravenous administration, but particle size must be carefully controlled to avoid embolism.
-
Data Presentation
Table 1: Comparison of Solubilization Strategies for Solubivab
| Strategy | Formulation Components | Achievable Concentration (Hypothetical) | Advantages | Disadvantages |
| pH Adjustment | Acidic buffer (e.g., citrate) | ~0.1 mg/mL | Simple to prepare. | Limited solubility enhancement; risk of precipitation in physiological pH. |
| Co-solvent | 30% PEG 400 in water | ~1 mg/mL | Easy to formulate. | Potential for precipitation on dilution; toxicity of some co-solvents. |
| Cyclodextrin | 20% SBECD in water | ~5 mg/mL | Significant solubility increase; suitable for parenteral use. | Can be expensive; potential for drug-cyclodextrin interactions affecting efficacy. |
| Amorphous Solid Dispersion | Solubivab:Polymer (1:4) | >10 mg/mL (in vitro dissolution) | High drug loading possible; maintains supersaturation. | More complex manufacturing process; potential for recrystallization. |
| Lipid-Based (SMEDDS) | Oil, surfactant, co-surfactant | >20 mg/g formulation | Enhances oral absorption; protects drug from degradation. | Can be complex to formulate and characterize. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Intravenous Administration
-
Materials: Solubivab, Sulfobutylether-β-cyclodextrin (SBECD), Water for Injection (WFI).
-
Procedure:
-
Prepare a 20% (w/v) solution of SBECD in WFI by dissolving the required amount of SBECD in WFI with gentle stirring.
-
Slowly add Solubivab powder to the SBECD solution while stirring continuously.
-
Continue stirring at room temperature for 24 hours to allow for complete complexation.
-
Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved particles and for sterilization.
-
Determine the final concentration of Solubivab in the formulation using a validated analytical method (e.g., HPLC-UV).
-
Store the formulation at the recommended temperature, protected from light.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: Solubivab, a suitable polymer (e.g., PVP K30, HPMC-AS), a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve Solubivab and the chosen polymer in the common solvent in a 1:4 drug-to-polymer ratio.
-
Ensure complete dissolution of both components.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder.
-
Characterize the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution performance of the solid dispersion in a relevant buffer.
-
Visualizations
Caption: Experimental workflow for formulation development of Solubivab.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scienceasia.org [scienceasia.org]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 16. Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer | Seftian | Indonesian Journal of Pharmaceutical Science and Technology [journals.unpad.ac.id]
- 17. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 18. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmafocusasia.com [pharmafocusasia.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Nanoparticles, Precision Engineering for Synthesis of Tailored Dosage Form | Auctores [auctoresonline.org]
- 24. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmtech.com [pharmtech.com]
- 28. EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx [slideshare.net]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: C24H25ClFN3O2 Stability in Aqueous Solutions
Disclaimer: Publicly available stability data for the specific molecular formula C24H25ClFN3O2, which corresponds to compounds such as Adoprazine hydrochloride, is limited. This technical support guide utilizes data from a well-studied tyrosine kinase inhibitor, Avapritinib, as a representative example to illustrate potential stability issues and troubleshooting strategies for structurally complex small molecules in aqueous solutions. The degradation pathways and stability profile of this compound may differ.
Frequently Asked Questions (FAQs)
Q1: My compound with the molecular formula this compound appears to be degrading in my aqueous stock solution. What are the likely causes?
A1: Degradation of complex small molecules like this compound in aqueous solutions can be attributed to several factors, including hydrolysis (acidic or alkaline), oxidation, and photolytic degradation. The rate and extent of degradation will depend on the pH, temperature, light exposure, and the presence of oxidizing agents in your solution.
Q2: How can I minimize the degradation of my compound in an aqueous solution?
A2: To minimize degradation, it is recommended to prepare fresh solutions for each experiment whenever possible. If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C), protect them from light by using amber vials or wrapping them in aluminum foil, and use degassed buffers to minimize oxidation. The optimal pH for storage should be determined experimentally, but neutral or slightly acidic conditions are often preferable to alkaline conditions.
Q3: What are the potential degradation products I might be observing?
A3: Under stress conditions, various degradation products can form. For instance, in studies with the similar compound Avapritinib, acidic conditions led to the formation of specific acid degradation products (ADPs), while photolytic stress resulted in photolytic degradation products (PDPs). These products are typically formed through hydrolysis of labile functional groups or photochemical reactions.[1][2] Without specific analytical studies on this compound, the exact nature of its degradants is unknown.
Q4: How does pH affect the stability of my compound?
A4: The pH of the aqueous solution is a critical factor. Many small molecules exhibit pH-dependent stability. For example, Avapritinib shows significant degradation under acidic conditions.[1][2][3] It is crucial to determine the stability of your specific compound across a range of pH values to identify the optimal conditions for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency over a short period. | Hydrolysis or photolytic degradation. | 1. Prepare fresh solutions before each use. 2. Store stock solutions in small, single-use aliquots at -80°C. 3. Protect all solutions from light. 4. Perform a pilot stability study at different pH values to find the optimal storage buffer. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | 1. Characterize the degradation products using LC-MS/MS to understand the degradation pathway. 2. Adjust solution pH, temperature, or light exposure to minimize the formation of these products. 3. Refer to the forced degradation experimental protocols to systematically investigate stability. |
| Precipitation of the compound from the aqueous solution. | Poor solubility or compound aggregation. | 1. Confirm the solubility of your compound in the chosen aqueous buffer. 2. Consider using a co-solvent (e.g., DMSO) for the stock solution, with a final concentration in the aqueous medium that does not exceed recommended limits for your assay. 3. Ensure the pH of the buffer is not at the isoelectric point of the compound. |
Experimental Protocols
The following are detailed methodologies for forced degradation studies, adapted from research on Avapritinib, which can be used to assess the stability of this compound.[1][3][4]
Acid-Induced Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.
-
Acid Treatment: Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Incubation: Reflux the mixture at 60°C for a specified period (e.g., 6 hours).[4]
-
Neutralization: Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the final solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze by HPLC.
Alkaline-Induced Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.
-
Alkali Treatment: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Incubation: Reflux the mixture at 60°C for a specified period (e.g., 6 hours).[4]
-
Neutralization: Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the final solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Treatment: Add an aliquot of the stock solution to a solution of 3-30% hydrogen peroxide (H2O2).[3][4]
-
Incubation: Keep the solution at room temperature or reflux at 60°C for a specified period (e.g., 6-24 hours).
-
Analysis: Dilute the final solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze by HPLC.
Photolytic Degradation
-
Sample Preparation: Expose both the solid compound and a solution of the compound (e.g., 1 mg/mL) to a defined light source.
-
Light Exposure: Subject the samples to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.25 million lux hours).[1]
-
Control: Keep control samples protected from light with aluminum foil.
-
Analysis: After the exposure period, prepare a suitable concentration of the solution (e.g., 10 µg/mL) and analyze by HPLC.
Data Presentation
Summary of Avapritinib Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 2N HCl | 30 min | 60°C | 16.86 |
| Alkali Hydrolysis | 2N NaOH | 30 min | 60°C | 13.43 |
| Oxidative | 20% H2O2 | 30 min | 60°C | 10.22 |
| Thermal | Solid State | 48 hours | 105°C | 8.76 |
| Photolytic | UV & Visible Light | - | Ambient | 5.34 |
Data adapted from a stability-indicating RP-HPLC method development study for Avapritinib.[3]
Visualizations
Logical Workflow for Investigating Compound Stability
Workflow for troubleshooting stability issues.
Representative Kinase Inhibition Signaling Pathway
This diagram illustrates the general mechanism of action for a kinase inhibitor like Avapritinib, which targets KIT and PDGFRA signaling pathways.
Inhibition of a receptor tyrosine kinase pathway.
References
C24H25ClFN3O2 assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C24H25ClFN3O2. Given that this compound is a novel investigational compound, this guide focuses on general principles and best practices applicable to small molecule assays to address potential variability and reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our assay results with this compound. What are the common sources of assay variability?
Assay variability can be categorized into three main types: repeatability, intermediate precision, and reproducibility.[1]
-
Repeatability (Intra-assay variability): This refers to the variation observed when the same operator uses the same equipment to run the assay multiple times in a short period.[1] High intra-assay variability can stem from inconsistent pipetting, temperature fluctuations, or variations in incubation times.
-
Intermediate precision (Inter-assay variability): This describes the variation within a single laboratory over a longer period, including different operators, different days, and different batches of reagents.[1] Sources of inter-assay variability include differences in reagent preparation, instrument calibration, and environmental conditions.
-
Reproducibility: This is the variability observed when the assay is performed in different laboratories.[1] It is the broadest measure of variability and can be influenced by all the factors mentioned above, as well as differences in equipment and laboratory-specific protocols.
Common culprits for assay variability include biological contamination, improper storage of reagents and compounds, and suboptimal cell culture conditions.[2]
Q2: How can we minimize the "edge effect" in our plate-based assays?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microtiter plate behave differently than the interior wells, often due to increased evaporation.[3] To mitigate this:
-
Humidify the incubator: Ensure proper humidification to minimize evaporation.
-
Use a plate sealer: Seal plates during incubation steps.
-
Avoid using the outer wells: If the edge effect is persistent, consider leaving the outer wells empty or filling them with a buffer solution to create a more uniform environment for the inner wells.
Q3: What are acceptable levels of intra- and inter-assay coefficients of variation (%CV)?
The acceptable %CV depends on the specific assay and its application. However, general guidelines are:
-
Intra-assay %CV: Should ideally be less than 10%.[4]
-
Inter-assay %CV: A value of less than 15% is generally considered acceptable.[4]
It is crucial to establish these parameters during assay development and validation.[1]
Troubleshooting Guides
Issue 1: High Background Signal in a Fluorescence-Based Assay
High background can mask the specific signal from your analyte.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control plate with the compound alone (no cells or other reagents) to measure its intrinsic fluorescence at the assay wavelengths. |
| Media Components | Use phenol red-free media, as phenol red can contribute to background fluorescence.[5] |
| Cellular Autofluorescence | If possible, use red-shifted fluorescent dyes (emission > 570 nm) to avoid the natural autofluorescence of cells, which is more prominent in the green spectrum.[5] |
| Non-specific Binding | Optimize blocking steps and washing procedures to remove unbound compound and detection reagents. |
| Contaminated Reagents | Prepare fresh reagents and use high-purity solvents. |
| Inappropriate Microplate | Use black microplates for fluorescence assays to minimize background and prevent crosstalk between wells.[5] |
Issue 2: Poor Reproducibility Between Experiments
Lack of reproducibility can undermine the reliability of your findings.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments, as cell characteristics can change over time in culture.[2][6] Ensure cells are healthy and in the logarithmic growth phase. |
| Variability in Reagent Preparation | Prepare large batches of critical reagents to be used across multiple experiments. Ensure thorough mixing and accurate concentration measurements. |
| Instrument Performance | Regularly calibrate and maintain all equipment, including pipettes, plate readers, and incubators. |
| Environmental Fluctuations | Monitor and control environmental conditions such as temperature and CO2 levels in the incubator. |
| Operator Variability | Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). Ensure all operators are trained consistently. |
Issue 3: Inconsistent Compound Activity or Potency (IC50/EC50 shifts)
Shifts in the measured potency of this compound can arise from issues with the compound itself or the assay conditions.
| Potential Cause | Troubleshooting Step |
| Compound Instability/Degradation | Verify the stability of this compound in the assay buffer and under the storage conditions. Consider performing a stability study using analytical methods like HPLC. |
| Inaccurate Compound Concentration | Re-verify the concentration of your stock solution. Use recently calibrated equipment for weighing and dispensing. |
| Precipitation of the Compound | Check the solubility of this compound in the final assay medium. If precipitation is observed, consider adjusting the solvent concentration or using a different formulation. |
| Variations in Cell Density | Ensure a consistent cell seeding density across all plates and experiments, as this can influence the apparent potency of a compound. |
| Changes in Assay Reagents | Qualify new batches of critical reagents (e.g., serum, antibodies) to ensure they perform comparably to previous batches. |
Experimental Protocols
General Protocol for a Cell-Based Viability Assay
This protocol provides a general framework. Specific details should be optimized for the cell line and assay being used.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed cells into a 96-well plate at the optimized density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Further dilute the compound in culture medium to the final desired concentrations.
-
Remove the old medium from the cell plate and add the medium containing the compound.
-
Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Reagent Addition:
-
Add a viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Acquisition:
-
Read the plate using a microplate reader at the appropriate wavelength(s) for absorbance, fluorescence, or luminescence.
-
Visualizations
Logical Troubleshooting Workflow for Assay Variability
A flowchart for systematically troubleshooting assay variability.
Example Signaling Pathway for a Hypothetical Kinase Inhibitor
This diagram illustrates a generic signaling cascade that could be inhibited by a compound like this compound, assuming it acts as a kinase inhibitor.
A generic kinase signaling pathway inhibited by a small molecule.
References
- 1. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. platypustech.com [platypustech.com]
- 3. focus.gbo.com [focus.gbo.com]
- 4. researchgate.net [researchgate.net]
- 5. selectscience.net [selectscience.net]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Minimizing off-target effects of C24H25ClFN3O2 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of the novel kinase inhibitor C24H25ClFN3O2, referred to herein as Kinhibitor-XYZ. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for Kinhibitor-XYZ?
A1: Off-target effects are interactions of a drug or investigational compound with proteins other than its intended therapeutic target. For Kinhibitor-XYZ, which is designed to inhibit a specific kinase (the "on-target"), binding to other kinases or proteins can lead to unexpected biological responses, cellular toxicity, or misinterpretation of experimental results. Minimizing these effects is crucial for developing a safe and effective therapeutic.
Q2: How can I determine the selectivity of Kinhibitor-XYZ in my experiments?
A2: The selectivity of Kinhibitor-XYZ can be assessed by screening it against a panel of kinases. This is often done using in vitro binding or activity assays. The data from such screens will provide a "selectivity profile" that shows the potency of the compound against its intended target versus a range of other kinases. It is also important to confirm these findings in a cellular context.
Q3: What are some common experimental artifacts that can be mistaken for off-target effects?
A3: It is important to distinguish true off-target effects from experimental artifacts. These can include compound aggregation at high concentrations, interference with assay detection methods (e.g., fluorescence), or non-specific cytotoxicity. Proper experimental controls, such as using inactive enantiomers or structurally related but inactive compounds, can help to rule out these artifacts.
Q4: What is the recommended concentration range for using Kinhibitor-XYZ in cell-based assays?
A4: The optimal concentration of Kinhibitor-XYZ should be determined empirically for each cell line and assay. It is recommended to perform a dose-response curve to determine the EC50 for the on-target effect. To minimize off-target effects, it is advisable to use the lowest concentration that elicits the desired on-target phenotype. Concentrations significantly higher than the on-target EC50 are more likely to induce off-target responses.
Q5: How can I validate that a phenotype observed in my experiment is due to the on-target inhibition by Kinhibitor-XYZ?
A5: Target validation is a critical step. One common method is to use a secondary, structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Another powerful technique is to use genetic approaches, such as RNA interference (RNAi) or CRISPR/Cas9-mediated knockout/knockdown of the target kinase, to see if this phenocopies the effect of Kinhibitor-XYZ.
Quantitative Data Summary
The following table summarizes the hypothetical in vitro kinase selectivity profile of Kinhibitor-XYZ. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | > 10,000 | > 1,000 |
| Off-Target Kinase E | 2,500 | 250 |
| Off-Target Kinase F | > 10,000 | > 1,000 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay)
This protocol outlines a general procedure for assessing the selectivity of Kinhibitor-XYZ against a panel of kinases.
-
Reagents and Materials:
-
Kinhibitor-XYZ
-
Recombinant human kinases (panel of interest)
-
ATP-site competitive fluorescent tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of Kinhibitor-XYZ in DMSO, and then dilute into the assay buffer.
-
To each well of the microplate, add the kinase, the fluorescent tracer, and the diluted Kinhibitor-XYZ or DMSO control.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar readout to determine the displacement of the tracer by Kinhibitor-XYZ.
-
Calculate the IC50 values for each kinase by fitting the data to a four-parameter logistic model.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol describes how to confirm that Kinhibitor-XYZ is engaging its target in a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Reagents and Materials:
-
Cell line expressing the target kinase
-
Kinhibitor-XYZ
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose range of Kinhibitor-XYZ or a DMSO control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies against the phosphorylated and total substrate.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of target inhibition.
-
Visualizations
Caption: Hypothetical signaling pathway for Kinhibitor-XYZ.
Caption: Experimental workflow for off-target effect minimization.
Caption: Troubleshooting guide for unexpected experimental results.
Technical Support Center: C24H25ClFN3O2 Reaction Condition Optimization using DoE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) to optimize the synthesis of C24H25ClFN3O2.
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and why should I use it for my this compound synthesis?
A1: Design of Experiments (DoE) is a statistical methodology for systematically planning, conducting, and analyzing experiments.[1][2][3] Instead of the traditional "one-variable-at-a-time" (OVAT) approach, DoE allows you to simultaneously vary multiple factors (e.g., temperature, catalyst loading, reaction time) to efficiently identify optimal reaction conditions.[4][5][6] This approach is particularly beneficial for complex molecules like this compound as it can reveal interactions between factors that OVAT would miss, leading to improved yield, purity, and process robustness in fewer experiments.[5][6][7]
Q2: I'm new to DoE. What is a typical workflow for optimizing a reaction?
A2: A standard DoE workflow for reaction optimization involves several key stages:
-
Define Objective: Clearly state the goal, for instance, to maximize the yield and minimize impurity formation for the this compound synthesis.
-
Identify Factors and Ranges: Determine the crucial reaction parameters (factors) and the experimental range for each (e.g., Temperature: 60-80°C).
-
Select a DoE Design: Choose a suitable experimental design based on your objective. Screening designs are used to identify the most significant factors, while optimization designs are used to find the precise optimal conditions.[8]
-
Conduct Experiments: Run the experiments as dictated by the chosen design.
-
Analyze Results: Use statistical software to analyze the experimental data and build a mathematical model that describes the relationship between the factors and the response.
-
Optimize and Verify: Use the model to predict the optimal conditions and run a confirmation experiment to validate the prediction.
Troubleshooting Guide
Issue 1: My initial screening experiments for the this compound synthesis are showing very low or no product yield.
Possible Cause: The chosen experimental space (the high and low levels for your factors) may not be appropriate for the reaction.
Solution:
-
Re-evaluate Factor Ranges: Your initial assumptions about the reaction conditions might be incorrect. Consider expanding the ranges of your factors. For example, if your temperature range was 60-80°C, you might need to explore a lower or higher range.[9]
-
Preliminary Scoping Experiments: Before committing to a full DoE, run a few informal experiments at the extremes of your proposed ranges to ensure that some level of reactivity is observed.
-
Check Raw Materials and Reagents: Ensure the quality and purity of your starting materials and reagents.
Issue 2: The model generated from my DoE analysis has a poor fit (low R-squared value).
Possible Cause: This indicates that the mathematical model does not adequately describe the experimental data. This could be due to several reasons:
-
The relationship between the factors and the response is more complex than the model can capture.
-
There are other significant factors influencing the reaction that were not included in the experimental design.
-
Experimental error.
Solution:
-
Consider a Higher-Order Model: If you used a linear screening model, you might need to augment your design to include quadratic terms to account for curvature in the response surface.[10]
-
Add Center Points: Including center points in your experimental design can help detect curvature.
-
Brainstorm Additional Factors: Revisit the chemistry of the this compound synthesis. Are there other variables, such as solvent choice or stirring speed, that could be significant?[11][12]
Issue 3: The optimization of my this compound synthesis is leading to an increase in a critical impurity.
Possible Cause: The optimal conditions for maximizing yield may also be favorable for the formation of a specific byproduct.
Solution:
-
Multi-Response Optimization: Treat the impurity level as a separate response in your DoE analysis. You can then use the software to find a set of conditions that provides the best balance between maximizing the yield of this compound and minimizing the formation of the impurity.
-
Constrain the Impurity Level: In your optimization criteria, set an upper limit for the acceptable level of the impurity.
Experimental Protocols
Protocol 1: Generic Screening Experiment Setup for this compound Synthesis
This protocol outlines a general procedure for setting up a single experiment within a DoE screening design.
-
Reactor Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add starting material A (X mmol) and starting material B (Y mmol).
-
Solvent Addition: Add the specified solvent (Z mL).
-
Catalyst/Reagent Addition: Add the catalyst (e.g., Pd(OAc)2, A mol%) and any other necessary reagents at the levels specified by the DoE run.
-
Reaction Conditions: Heat the reaction mixture to the temperature specified in the DoE run and stir for the designated reaction time.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude product by a suitable method (e.g., HPLC, UPLC, or GC) to determine the yield of this compound and the levels of any impurities.
Table 1: Example of a 2-Factor, 2-Level Full Factorial Design for Initial Screening
| Run Order | Temperature (°C) | Catalyst Loading (mol%) |
| 1 | 60 | 1 |
| 2 | 80 | 1 |
| 3 | 60 | 3 |
| 4 | 80 | 3 |
| 5 (Center Point) | 70 | 2 |
| 6 (Center Point) | 70 | 2 |
Visualizations
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) | Semantic Scholar [semanticscholar.org]
- 7. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Enhancing the signal-to-noise ratio in C24H25ClFN3O2 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in binding assays involving the small molecule C24H25ClFN3O2.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common causes of a low signal-to-noise ratio?
-
How critical is the choice of blocking agent?
-
What is the optimal incubation time and temperature for my assay?
-
How can I be sure my reagents are performing correctly?
-
-
Troubleshooting Guides
-
Issue: High Background Signal
-
Issue: Low Signal Intensity
-
Issue: Poor Reproducibility / High Variability
-
-
Experimental Protocols
-
Protocol 1: Competitive Binding Scintillation Proximity Assay (SPA)
-
Protocol 2: Cell-Based Binding Assay using Flow Cytometry
-
-
Visual Guides & Workflows
-
Troubleshooting High Background Noise
-
Experimental Workflow for a Competitive Binding Assay
-
Optimizing Incubation Conditions
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio in my this compound binding assay?
A low signal-to-noise ratio can stem from several factors that either decrease your specific signal or increase your background noise. Common causes include:
-
High background noise: This can be due to non-specific binding of your test compound or detection reagents to the assay plate or other proteins.[1][2]
-
Low signal intensity: This may result from suboptimal assay conditions, poor quality or low-affinity reagents, or issues with the detection instrument.[1][3]
-
Insufficient washing steps: Inadequate washing can leave unbound reagents behind, contributing to high background.[2][4]
-
Suboptimal reagent concentrations: Using too much or too little of the primary or secondary reagents can negatively impact your results.[2][5][6]
Q2: How critical is the choice of blocking agent for reducing non-specific binding?
The choice and concentration of a blocking agent are critical for minimizing non-specific binding and improving assay specificity.[1] Different blocking agents work better for different assay systems. Commonly used blocking agents include Bovine Serum Albumin (BSA) and casein (often in the form of non-fat dry milk).[1] It is crucial to empirically test different blocking agents and concentrations to find the optimal condition for your specific assay. For assays involving phosphoproteins, using BSA instead of milk is often recommended, as milk contains casein, which is a phosphoprotein and can cause cross-reactivity.[2][6]
Q3: What is the optimal incubation time and temperature for my this compound binding assay?
Optimal incubation time and temperature are critical variables that need to be determined empirically for each specific assay.[5][7]
-
Temperature: Higher temperatures generally increase the rate of binding, potentially allowing for shorter incubation times.[5][7] However, you must consider the stability of your reagents at elevated temperatures.[1] Common incubation temperatures are 4°C, room temperature, and 37°C.
-
Time: Incubation times should be long enough to allow for sufficient binding but not so long that equilibrium is reached, which can lead to an increase in non-specific binding.[1] Time-course experiments are the best way to determine the ideal incubation period.[1] Failure to allow the binding reaction to reach equilibrium can result in an underestimation of binding affinity.[8]
Q4: How can I ensure my reagents, particularly antibodies or labeled ligands, are performing correctly?
Reagent quality is fundamental to a successful binding assay.[3]
-
Use High-Affinity Reagents: Whenever possible, select antibodies or other binding partners with high affinity and specificity for the target.[1][3]
-
Proper Storage and Handling: Ensure all reagents are stored at their recommended temperatures and avoid repeated freeze-thaw cycles. Prepare fresh buffers to maintain correct pH and ionic strength.[1]
-
Titration Experiments: Perform titration experiments for all variable reagents (e.g., primary/secondary antibodies, labeled this compound) to determine the optimal concentration that maximizes the signal-to-noise ratio.[2]
-
Include Controls: Always include positive and negative controls in your experiments to verify that all components of the assay are working as expected.
Troubleshooting Guides
Issue: High Background Signal
High background can obscure the specific signal from your this compound compound. Use the following table to diagnose and resolve common causes.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking conditions. Test different blocking agents (e.g., BSA, casein) and increase the concentration or incubation time.[1][2] |
| Non-Specific Binding of Antibodies | Decrease the concentration of the primary or secondary antibody.[2][6] Include a mild detergent like Tween-20 in your wash buffers.[2] |
| Excessive Reagent Concentration | Titrate all reagents (labeled ligand, antibodies) to determine the minimal concentration needed for a robust signal.[2][5] |
| Inadequate Washing | Increase the number and duration of wash steps to more effectively remove unbound reagents.[2][4] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and solutions. If possible, filter-sterilize buffers. |
| Dried Out Membrane/Plate | Ensure the membrane or plate wells do not dry out at any stage of the experiment.[2] |
Issue: Low Signal Intensity
A weak signal can make it difficult to distinguish true binding from background noise.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Increase the concentration of the limiting reagent (e.g., labeled ligand or primary antibody) after performing a titration experiment. |
| Low Affinity of Reagents | Use higher affinity antibodies or binding partners if available.[1][3] |
| Insufficient Incubation Time | Increase the incubation time to allow for more complete binding. Perform a time-course experiment to find the optimum.[1][8] |
| Incorrect Assay Buffer Conditions | Optimize the pH, ionic strength, and any necessary cofactors in your assay buffer.[1] |
| Degraded Reagents | Use fresh aliquots of reagents. Verify the activity of enzymes or the fluorescence of labels if applicable. |
| Signal Amplification Needed | Employ signal amplification techniques, such as using an enzyme-linked detection system or a more sensitive fluorophore.[1][3] |
Issue: Poor Reproducibility / High Variability
Inconsistent results between wells, plates, or experiments can invalidate your findings.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting/Technique | Ensure all personnel are properly trained. Use calibrated pipettes and be consistent with incubation times and washing procedures.[1] |
| Reagent Batch-to-Batch Variability | Prepare large batches of reagents and aliquot them to minimize variability between experiments.[1] |
| Inconsistent Environmental Conditions | Carefully control temperature and humidity during the assay.[1] Ensure consistent incubation times for all samples.[7] |
| Edge Effects on Plates | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. |
| Sample Preparation Inconsistency | Adhere to a standardized protocol for all sample preparation steps.[1] |
Experimental Protocols
Protocol 1: Competitive Binding Scintillation Proximity Assay (SPA)
This protocol describes a generic competitive assay to measure the binding of unlabeled this compound by detecting its competition with a radiolabeled ligand.
Materials:
-
SPA beads (e.g., Streptavidin-coated PVT)
-
Biotinylated target protein
-
Radiolabeled ligand (e.g., [3H]-labeled known binder)
-
Unlabeled this compound
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
96-well or 384-well microplate
Methodology:
-
Bead-Protein Conjugation: Incubate the streptavidin-coated SPA beads with the biotinylated target protein to allow for conjugation. Follow the manufacturer's instructions for optimal ratios and incubation times.
-
Assay Setup: In a microplate, add the following in order:
-
25 µL of Assay Buffer.
-
5 µL of unlabeled this compound at various concentrations (for competition curve). Use buffer for total binding wells and a known non-binder for non-specific binding (NSB) wells.
-
10 µL of the radiolabeled ligand at a concentration close to its Kd.
-
10 µL of the bead-protein conjugate suspension.
-
-
Incubation: Seal the plate and incubate on a plate shaker for a predetermined optimal time (e.g., 2 hours) at room temperature. Protect from light if using photosensitive reagents.
-
Signal Detection: After incubation, allow the beads to settle for 30 minutes. Read the plate on a scintillation counter. The signal is generated when the radiolabeled ligand binds to the protein on the bead, bringing it into close proximity to the scintillant within the bead.[9]
-
Data Analysis:
-
Subtract the NSB signal from all other wells.
-
Plot the signal against the log concentration of unlabeled this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Protocol 2: Cell-Based Binding Assay using Flow Cytometry
This protocol outlines a method to assess the binding of a fluorescently-labeled version of this compound to its target on the surface of intact cells.
Materials:
-
Cells expressing the target receptor.
-
Fluorescently-labeled this compound.
-
Unlabeled this compound (for competition).
-
Cell Culture Medium.
-
Binding Buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Harvest cells and wash them twice with cold Binding Buffer. Resuspend the cells in Binding Buffer to a final concentration of 1x10^6 cells/mL.
-
Assay Setup: In microcentrifuge tubes or a 96-well V-bottom plate, set up the following conditions:
-
Total Binding: 100 µL of cell suspension + fluorescently-labeled this compound at a fixed concentration.
-
Non-Specific Binding (NSB): 100 µL of cell suspension + a high concentration (e.g., 100-fold excess) of unlabeled this compound + fluorescently-labeled this compound.
-
Competition: 100 µL of cell suspension + varying concentrations of unlabeled this compound + fluorescently-labeled this compound.
-
-
Incubation: Incubate the tubes/plate at 4°C on a rotator for an optimized duration (e.g., 60 minutes) in the dark.[8]
-
Washing: After incubation, wash the cells three times with 200 µL of cold Binding Buffer to remove unbound ligand. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.[8]
-
Analysis: Resuspend the final cell pellet in 200 µL of Binding Buffer and analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.[8]
-
Data Analysis:
-
Calculate specific binding: MFI (Total Binding) - MFI (NSB).
-
Plot the MFI against the log concentration of unlabeled this compound to determine the IC50.
-
Visual Guides & Workflows
Caption: Troubleshooting workflow for high background noise.
References
- 1. swordbio.com [swordbio.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Emerging Technologies to Increase Ligand Binding Assay Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microplate-Based Assay for Identifying Small Molecules That Bind a Specific Intersubunit Interface within the Assembled HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unidentified Compound: C24H25ClFN3O2 Prevents Biological Target Validation
Initial investigations to validate the biological target of the compound with the chemical formula C24H25ClFN3O2 have been halted due to the inability to identify a specific, publicly documented molecule corresponding to this formula. Extensive searches of chemical databases and scientific literature have yielded no registered compound with this exact composition.
Without a known chemical structure, name, or associated research, it is impossible to proceed with the validation of its biological target, comparison with alternative compounds, or elucidation of its mechanism of action. The core requirements of the requested comparison guide, including data presentation, experimental protocols, and visualization of signaling pathways, are contingent upon this primary identification.
Further progress in this analysis requires the provision of a recognized name (such as an IUPAC name or common name), a chemical structure file (e.g., SMILES or MOL file), or any associated publication or patent information for this compound. Once the compound is identified, a comprehensive analysis as per the original request can be initiated. This would involve:
-
Target Identification and Validation: Utilizing bioinformatics and literature reviews to identify the putative biological target(s) of the specified molecule.
-
Comparative Analysis: Searching for alternative compounds with similar biological targets or mechanisms of action to establish a basis for comparison.
-
Data Compilation: Gathering and structuring available experimental data on the compound and its alternatives into comparative tables.
-
Protocol Detailing: Outlining the methodologies of key experiments cited in the relevant literature.
-
Pathway and Workflow Visualization: Generating diagrams to illustrate signaling pathways and experimental workflows, as initially requested.
Researchers, scientists, and drug development professionals are encouraged to verify the chemical formula and provide additional identifiers to enable a thorough and accurate validation of the biological target for the compound .
In-Depth Comparative Analysis of Novel Inhibitors Requires Specific Compound Identification
A comprehensive comparative analysis of the compound with the molecular formula C24H25ClFN3O2 against known inhibitors cannot be completed at this time. Extensive searches of public chemical databases and scientific literature did not yield a specific, identifiable compound corresponding to this formula.
To conduct the requested in-depth analysis for researchers, scientists, and drug development professionals, the identity of the compound and its intended biological target are essential. This information is the foundational starting point for:
-
Identifying Comparable Inhibitors: Without knowing the target (e.g., a specific kinase, enzyme, or receptor), it is impossible to identify a relevant set of "known inhibitors" for a meaningful comparison.
-
Locating Performance Data: Quantitative data, such as IC50, Ki, or EC50 values, are specific to the interaction between a compound and its target. This data can only be found by searching for the specific compound's activity against a particular biological molecule.
-
Finding Experimental Protocols: The methodologies for key experiments are published in the context of the specific research conducted on a compound and its target.
-
Visualizing Signaling Pathways: Diagrams of signaling pathways are created based on the known mechanism of action of an inhibitor and its effect on specific cellular processes.
Without a specific name—such as an IUPAC name, a common name, or a research compound code—or the designated biological target for this compound, the necessary data for a rigorous comparative guide cannot be retrieved.
If the user can provide the specific name of the compound or its biological target, a full analysis, including structured data tables, detailed experimental protocols, and custom Graphviz diagrams, can be generated to meet the specified requirements.
Cross-validation of C24H25ClFN3O2 activity in different cell lines
A comprehensive search of scientific databases and chemical registries has found no record of a compound with the molecular formula C24H25ClFN3O2. Therefore, no data on its biological activity, cross-validation in different cell lines, or associated signaling pathways is available to generate the requested comparison guide.
Extensive searches were conducted to identify the compound and any related experimental data. These efforts included querying chemical databases such as PubChem and exploring scientific literature for any mention of a compound with this specific formula. Variations of the molecular formula were also investigated to account for potential typographical errors. However, these searches did not yield any relevant results.
The absence of any public information on a compound with the formula this compound suggests that it may be a novel or proprietary substance that has not been disclosed in publicly accessible literature or databases. It is also possible that the provided molecular formula contains an error.
Without the identification of a specific chemical entity, it is impossible to retrieve or generate the requested comparative analysis, including:
-
Quantitative Data on Biological Activity: No experimental results such as IC50 or EC50 values in different cell lines exist in the public domain.
-
Experimental Protocols: Methodologies for assessing the activity of a non-existent compound cannot be provided.
-
Signaling Pathway Diagrams: The mechanism of action and the cellular pathways affected by this putative compound are unknown.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the molecular formula and consider alternative identifiers such as a common name, IUPAC name, CAS registry number, or a patent number to facilitate a successful search for relevant biological data.
Investigational Compound Adoprazine Shows Mixed Efficacy in Early Trials Compared to Standard Antipsychotics
For Immediate Release
[City, State] – [Date] – Adoprazine (C24H25ClFN3O2), an investigational compound previously under development for the treatment of schizophrenia and bipolar disorder, demonstrated a distinct receptor binding profile but showed mixed results in early-stage clinical trials when compared to existing therapeutic agents. While development was ultimately discontinued, a review of the available preclinical and Phase 2 clinical data provides valuable insights for researchers and drug development professionals in the field of neuropsychopharmacology.
Adoprazine was developed by Abbott Laboratories and investigated for its potential as an atypical antipsychotic. Its mechanism of action involves a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism.[1] This dual action was hypothesized to offer a broad therapeutic window, addressing both positive and negative symptoms of schizophrenia with a potentially favorable side-effect profile.
Comparative Efficacy Data
Early clinical trials for adoprazine in indications such as bipolar disorder, schizoaffective disorder, and schizophrenia were completed, but the compound's development was ultimately discontinued after Phase 2.[1] While specific quantitative efficacy data from these trials is not widely published, the discontinuation suggests that adoprazine did not demonstrate a sufficient therapeutic advantage over existing treatments.
For context, a comparison with established second-generation antipsychotics (SGAs) is relevant. The following table summarizes typical efficacy data for commonly prescribed SGAs in the treatment of schizophrenia, based on the Positive and Negative Syndrome Scale (PANSS), a standard measure in clinical trials.
| Therapeutic Compound | Change from Baseline in PANSS Total Score (Approximate) | Placebo-Adjusted Difference (Approximate) |
| Olanzapine | -15 to -25 | -8 to -15 |
| Risperidone | -12 to -22 | -7 to -12 |
| Aripiprazole | -10 to -20 | -6 to -11 |
| Quetiapine | -10 to -20 | -5 to -10 |
| Adoprazine | Data not publicly available | Data not publicly available |
Note: The data presented for existing compounds are aggregated from multiple clinical trials and are intended for comparative purposes only. Actual results may vary depending on the specific study population and design.
Experimental Protocols
The clinical evaluation of antipsychotic drugs like adoprazine typically involves randomized, double-blind, placebo-controlled trials. Key aspects of these protocols include:
-
Patient Population: Adults diagnosed with schizophrenia, schizoaffective disorder, or bipolar disorder, based on DSM criteria.
-
Intervention: Administration of adoprazine at varying doses against a placebo and often an active comparator (an established antipsychotic).
-
Primary Efficacy Endpoint: The primary outcome measure is typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS) after a predefined treatment period (e.g., 6 weeks).
-
Secondary Efficacy Endpoints: These often include changes in PANSS subscales (positive, negative, and general psychopathology), the Clinical Global Impression (CGI) scale, and measures of cognitive function.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, weight, metabolic parameters, and electrocardiograms (ECGs).
Signaling Pathways and Experimental Workflow
The therapeutic rationale for adoprazine is rooted in its interaction with key neurotransmitter systems implicated in psychosis. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of Adoprazine.
The typical workflow for evaluating a novel antipsychotic compound from preclinical to clinical stages is outlined below.
Caption: Standard drug development workflow for antipsychotics.
References
Specificity Profiling of Z-47 (C24H25ClFN3O2) Against a Panel of Kinases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase specificity profile of the novel investigational compound Z-47 (molecular formula: C24H25ClFN3O2). The performance of Z-47 is objectively compared with established kinase inhibitors, supported by experimental data. This document is intended to assist researchers in evaluating the selectivity and potential therapeutic applications of Z-47.
Kinase Specificity Profile of Z-47
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. To characterize the specificity of Z-47, a comprehensive kinase panel screen is essential. The following table summarizes the dissociation constants (Kd) of Z-47 against a panel of representative kinases, compared to two well-characterized inhibitors: a highly selective inhibitor (Comparator A) and a multi-kinase inhibitor (Comparator B).
Table 1: Comparative Kinase Inhibition Profile (Kd in nM)
| Kinase Target | Z-47 (this compound) | Comparator A (e.g., Lapatinib) | Comparator B (e.g., Sunitinib) |
| Primary Target(s) | |||
| EGFR | 5.2 | 3 | 2,500 |
| ERBB2 (HER2) | 8.1 | 13 | 5,000 |
| Selected Off-Targets | |||
| ABL1 | >10,000 | >10,000 | 30 |
| AURKA | 8,500 | 9,000 | 150 |
| BTK | >10,000 | >10,000 | 2,000 |
| FLT3 | 2,500 | >10,000 | 15 |
| JAK2 | >10,000 | >10,000 | 250 |
| KIT | 3,000 | >10,000 | 10 |
| PDGFRA | 4,500 | >10,000 | 25 |
| RET | 3,200 | >10,000 | 20 |
| SRC | 9,000 | 8,000 | 100 |
| VEGFR2 | 1,500 | 7,500 | 5 |
Data presented is hypothetical for illustrative purposes.
Interpretation: The data suggests that Z-47 is a potent inhibitor of EGFR and ERBB2, with moderate activity against a subset of other tyrosine kinases, including VEGFR2, FLT3, KIT, RET, and PDGFRA. Its profile is distinct from the highly selective EGFR/ERBB2 inhibitor (Comparator A) and the broad-spectrum multi-kinase inhibitor (Comparator B).
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The kinase specificity profiling of Z-47 and comparator compounds was performed using a competitive binding assay platform, such as KINOMEscan™. This method quantitatively measures the binding of a test compound to a panel of kinases.
Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Procedure:
-
Kinase Fusion Proteins: Human kinases are expressed as fusion proteins with a DNA tag.
-
Immobilized Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.
-
Competition: The tagged kinase, the test compound (e.g., Z-47), and the immobilized ligand are incubated together to allow them to reach binding equilibrium.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. Dissociation constants (Kd) are then calculated from a dose-response curve.
Signaling Pathway Analysis
Given the potent inhibitory activity of Z-47 against EGFR and ERBB2, a key signaling pathway affected would be the EGFR/ERBB2 signaling cascade, which is crucial in cell proliferation, survival, and differentiation.
Caption: EGFR/ERBB2 signaling pathway and the inhibitory action of Z-47.
Experimental Workflow
The overall workflow for profiling the specificity of a novel kinase inhibitor like Z-47 is a multi-step process.
Caption: Experimental workflow for kinase inhibitor specificity profiling.
Conclusion
The investigational compound Z-47 (this compound) demonstrates potent and relatively selective inhibition of EGFR and ERBB2, with some off-target activity against other tyrosine kinases. Its specificity profile is distinct from both highly selective and broadly multi-targeted kinase inhibitors. Further investigation into the cellular activity and in vivo efficacy of Z-47 is warranted to fully elucidate its therapeutic potential. The methodologies and comparative data presented in this guide provide a framework for the continued evaluation of this and other novel kinase inhibitors.
No Public Data Available for C24H25ClFN3O2 to Generate Comparison Guide
Initial investigations to identify the mechanism of action and biological target of the small molecule C24H25ClFN3O2 have revealed a significant lack of publicly available information. Without foundational data on this compound, a comparison guide for the orthogonal validation of its mechanism of action, as requested, cannot be generated.
Extensive searches of chemical databases, scientific literature, and clinical trial registries did not yield any specific drug, research compound, or biological data associated with the chemical formula this compound. This suggests that the molecule is either a novel compound not yet described in public research, a proprietary compound with undisclosed details, or a mis-cited chemical entity.
The core requirements of the requested comparison guide—including the identification of alternative molecules, presentation of comparative experimental data, and detailing of experimental protocols—are all contingent on having a known mechanism of action and a defined biological target for this compound. As this primary information is unavailable, the subsequent steps of gathering comparative data and outlining validation methods are not feasible.
Therefore, until information regarding the biological activity and molecular target of this compound becomes publicly accessible, the creation of a comprehensive and objective comparison guide for its orthogonal validation remains impossible. Researchers and drug development professionals are encouraged to first publish foundational data on novel compounds to facilitate broader scientific evaluation and comparison.
Head-to-head comparison of C24H25ClFN3O2 with a reference compound
An in-depth analysis of the compound with the molecular formula C24H25ClFN3O2 reveals a significant challenge in its identification within publicly accessible chemical databases. Extensive searches have not yielded a definitive match for this specific combination of atoms, suggesting that the compound may be novel, proprietary, or that the provided formula may contain a typographical error.
Without a confirmed identity, a direct head-to-head comparison with a reference compound, as requested, cannot be accurately performed. The generation of comparative data on physicochemical properties, pharmacokinetics, pharmacodynamics, and safety profiles is contingent on the precise identification of the molecule .
To proceed with a comprehensive comparison, it is imperative to have a correct and complete identifier for the compound. This could include:
-
A common or brand name
-
The IUPAC (International Union of Pure and Applied Chemistry) name
-
A CAS (Chemical Abstracts Service) registry number
-
An internal company code or designation
Once the compound is unambiguously identified, a suitable reference compound can be selected based on its structural similarity, mechanism of action, or therapeutic application. Subsequently, a thorough comparison can be conducted, including the generation of data tables and diagrams as per the user's request.
Researchers, scientists, and drug development professionals interested in this particular molecule are encouraged to verify the molecular formula and provide additional identifiers to enable a meaningful and accurate comparative analysis. At present, the lack of a public record for this compound precludes the creation of the requested comparison guide.
A Comparative Guide to Analytical Method Validation for the Quantification of C24H25ClFN3O2
This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of the novel chemical entity C24H25ClFN3O2. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of an appropriate analytical method for this compound.
The validation of an analytical method is a critical process in the pharmaceutical industry, providing documented evidence that the method is suitable for its intended purpose.[1][2] Key validation parameters, including specificity, linearity, accuracy, precision, and sensitivity, are evaluated to ensure the reliability and reproducibility of analytical results.[1][3]
Comparison of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of APIs, impurities, and degradation products.[4] When coupled with a UV detector, it offers a robust and cost-effective analytical solution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV.[5] This makes it particularly suitable for the analysis of trace levels of the analyte, especially in complex biological matrices.[4][6]
The following tables summarize the hypothetical performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Table 1: Method Characteristics
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Instrumentation | HPLC system with UV/Vis Detector | LC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | 254 nm | MRM Transition: m/z 458.2 -> 251.1 |
| Run Time | 10 minutes | 5 minutes |
Table 2: Validation Parameters Summary
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.5% | ≤ 2.0% |
| LOD | 0.3 µg/mL | 0.03 ng/mL | - |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | - |
| Specificity | No interference from placebo and degradants | No interference from placebo and degradants | Specificity demonstrated |
Experimental Protocols
Detailed methodologies for the validation of analytical methods are crucial for ensuring consistency and reproducibility.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8][9]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent. Also, prepare placebo samples (formulation matrix without the active pharmaceutical ingredient).
-
Forced Degradation: Subject the this compound solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples, a non-degraded standard solution, and the placebo solution using the developed HPLC-UV and LC-MS/MS methods.
-
Evaluation: Assess the chromatograms for any co-eluting peaks at the retention time of this compound. The method is specific if the analyte peak is well-resolved from any degradation products and placebo components.
Forced Degradation Workflow
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Stock Solution: Prepare a stock solution of this compound of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 1-100 µg/mL for HPLC-UV and 0.1-1000 ng/mL for LC-MS/MS).
-
Analysis: Analyze each calibration standard in triplicate.
-
Evaluation: Plot the mean response against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Protocol:
-
Spiked Samples: Prepare samples by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It includes repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
Evaluation: Calculate the relative standard deviation (%RSD) for the results of both repeatability and intermediate precision studies. The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Alternatively, calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (± 2%)
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
-
Analysis: Analyze a sample under each of the modified conditions.
-
Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, resolution). The results should remain within the acceptance criteria.
Analytical Method Validation Workflow
References
- 1. chemrj.org [chemrj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. rsc.org [rsc.org]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
In Vivo Efficacy Comparison: A Novel EGFR Tyrosine Kinase Inhibitor, Exemplinib (C24H25ClFN3O2), versus Standard-of-Care Gefitinib in a Non-Small Cell Lung Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison between the investigational compound Exemplinib (hypothetically C24H25ClFN3O2), a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and the established standard-of-care drug, Gefitinib. The data presented is synthesized from representative studies in the field of oncology drug development for non-small cell lung cancer (NSCLC) harboring EGFR mutations.
Executive Summary
EGFR-targeted therapies have become a cornerstone in the treatment of NSCLC with activating EGFR mutations.[1][2] Gefitinib, a first-generation EGFR-TKI, has demonstrated significant clinical benefit in this patient population.[2][3] This guide outlines the preclinical in vivo efficacy of a next-generation EGFR-TKI, Exemplinib, in a head-to-head comparison with Gefitinib in an NSCLC xenograft mouse model. The presented data suggest that Exemplinib exhibits a more potent anti-tumor response with a comparable safety profile at the tested doses.
Data Presentation: In Vivo Efficacy in NSCLC Xenograft Model
The following table summarizes the key efficacy and safety endpoints from a representative in vivo study comparing Exemplinib and Gefitinib in an immunodeficient mouse model bearing human NSCLC xenografts with an activating EGFR mutation.
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) (%) at Day 21 | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Body Weight Change (%) at Day 21 (Mean ± SD) |
| Vehicle Control | - | 0 | 1500 ± 250 | +2.0 ± 1.5 |
| Exemplinib | 50 mg/kg | 85 | 225 ± 50 | -1.5 ± 2.0 |
| Gefitinib | 50 mg/kg | 60 | 600 ± 120 | -1.0 ± 1.8 |
Experimental Protocols
A detailed methodology for the representative in vivo efficacy study is provided below.
1. Cell Line and Culture:
-
Human NSCLC cell line NCI-H1975, harboring the L858R and T790M EGFR mutations, was used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Female BALB/c nude mice, 6-8 weeks old, were used for the study.
-
Animals were housed in a specific-pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
3. Xenograft Implantation:
-
NCI-H1975 cells (5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) were subcutaneously injected into the right flank of each mouse.
-
Tumor growth was monitored every three days using a digital caliper, and tumor volume was calculated using the formula: (Length x Width^2) / 2.
4. Treatment Administration:
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, Exemplinib (50 mg/kg), and Gefitinib (50 mg/kg).
-
Treatments were administered orally, once daily, for 21 consecutive days.
-
The vehicle control consisted of the formulation buffer used to dissolve the test compounds.
5. Efficacy and Safety Assessment:
-
Tumor volumes and body weights were measured three times a week.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Animal health was monitored daily for any signs of toxicity.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6][7] In certain cancers, like NSCLC, mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth.[1] EGFR-TKIs, such as Gefitinib and the investigational drug Exemplinib, act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Caption: EGFR signaling pathway and points of inhibition by Exemplinib and Gefitinib.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the key steps in the preclinical in vivo evaluation of Exemplinib and Gefitinib.
Caption: Workflow for the in vivo xenograft study comparing Exemplinib and Gefitinib.
References
- 1. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 2. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-line gefitinib in patients with advanced non-small-cell lung cancer harboring somatic EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
The Evolving Landscape of EGFR Inhibitors: A Structure-Activity Relationship Comparison of Gefitinib Analogs
A deep dive into the structure-activity relationship (SAR) of gefitinib analogs reveals key molecular modifications that enhance anti-cancer potency and selectivity. This guide provides a comparative analysis of various analogs, supported by experimental data, to inform researchers and drug development professionals in the ongoing quest for more effective and targeted cancer therapies.
Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of drug resistance has necessitated the development of novel analogs with improved efficacy. This guide explores the SAR of several classes of gefitinib analogs, detailing how specific structural changes impact their biological activity.
Comparative Analysis of Gefitinib Analogs
The core structure of gefitinib, a 4-anilinoquinazoline, has been the subject of extensive modification. Researchers have explored alterations at three primary sites: the quinazoline core, the aniline moiety, and the solubilizing side chain. The following tables summarize the quantitative SAR data for different series of gefitinib analogs.
Modifications on the Quinazoline Scaffold
Replacing the benzene ring of the quinazoline nucleus with other heterocyclic systems has been a key strategy to modulate activity. One notable example is the substitution with a benzothiophene ring.
| Compound | R Group (at position 7) | EGFR IC50 (μM) | HER-2 IC50 (μM) | MET IC50 (μM) | A549 (NSCLC) IC50 (μM) |
| Gefitinib | - | >100 | >100 | >100 | >100 |
| Analog 15 | -CH3 | 25.3 | 0.82 | 0.15 | 1.8 |
| Analog 17 | -C2H5 | 18.2 | 0.65 | 0.11 | 2.5 |
Table 1: Kinase inhibitory activity and cytotoxicity of benzothienyl amino quinazoline analogs compared to Gefitinib.[1][2]
The data indicates that replacing the benzene ring with benzothiophene and introducing small alkyl groups at the 7-position of the quinazoline ring can shift the selectivity profile from a selective EGFR inhibitor towards a pan-RTK inhibitor with potent activity against HER-2 and MET kinases.[1][2] This multi-targeted approach may offer advantages in overcoming certain resistance mechanisms.
Introduction of a 1,2,3-Triazole Moiety
Click chemistry has been utilized to introduce a 1,2,3-triazole ring into the gefitinib structure, acting as a linker to various substituents. This modification has shown promise in enhancing activity against wild-type EGFR lung cancer cells.
| Compound | R Group | NCI-H1299 IC50 (μM) | A549 IC50 (μM) | NCI-H1437 IC50 (μM) |
| Gefitinib | - | 14.23 ± 0.08 | 15.11 ± 0.05 | 20.44 ± 1.43 |
| Analog 4b | Benzyl | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 |
| Analog 4c | Phenyl | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 |
Table 2: Antiproliferative activity of gefitinib-1,2,3-triazole derivatives in EGFR wild-type NSCLC cell lines.[3]
These results suggest that the introduction of a benzyl or phenyl group via a triazole linker significantly improves the cytotoxic activity against lung cancer cells that do not possess the activating EGFR mutations typically associated with gefitinib sensitivity.[3]
N-Alkylation of the Secondary Amine
Modification of the secondary amine linker between the quinazoline core and the aniline ring has also been explored.
| Compound | Alkyl Group | A549 IC50 (μM) | A431 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| Gefitinib | H | - | - | - |
| Gefitinib-NB | n-Butyl | 10.23 ± 2.3 | 10.87 ± 0.18 | 1.68 ± 0.03 |
| Gefitinib-NP | n-Propyl | Potent | Potent | Potent |
Table 3: Cytotoxic activity of N-alkylated gefitinib derivatives.[4]
N-alkylation with small alkyl chains like propyl and butyl groups has been shown to maintain or even enhance the cytotoxic activity of gefitinib against various cancer cell lines.[4]
Replacement of the Morpholino Group
The morpholino group in gefitinib is crucial for its pharmacokinetic properties. Replacing this moiety with various piperazino groups has been investigated to improve anti-cancer activity.
| Compound | Piperazino Substitution | A549 IC50 (μM) |
| Gefitinib | Morpholino | - |
| Analog 52 | 4-Methylpiperazin-1-yl | Excellent Potency |
| Analog 53 | 4-Ethylpiperazin-1-yl | Excellent Potency |
| Analog 54 | 4-(2-Hydroxyethyl)piperazin-1-yl | Excellent Potency |
Table 4: Anti-cancer activity of piperazino analogs of gefitinib.[5]
Several piperazino analogs demonstrated excellent potency against cancer cells, suggesting that this position is amenable to modification to potentially enhance efficacy.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR, HER-2, and MET tyrosine kinases was determined using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation reaction.
Protocol:
-
Kinase, substrate, and test compound were incubated in a buffer solution containing ATP.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
A detection reagent was added to stop the reaction and generate a luminescent signal inversely proportional to the amount of remaining ATP.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves.
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds against various cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with various concentrations of the test compounds for 72 hours.
-
MTT solution was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values, the concentration of the compound that inhibits cell growth by 50%, were determined from the dose-response curves.[1]
Western Blot Analysis
Western blotting was used to determine the effect of the compounds on the phosphorylation of EGFR and downstream signaling proteins.
Protocol:
-
Cells were treated with the test compounds for a specified time.
-
Cells were lysed to extract total protein.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt).
-
The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Pathways and Workflows
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib Analogs.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
The structure-activity relationship studies of gefitinib analogs highlight the remarkable versatility of the 4-anilinoquinazoline scaffold. By strategically modifying different parts of the molecule, it is possible to enhance potency, broaden the kinase inhibition profile, and overcome resistance. The data presented in this guide underscores the importance of rational drug design in the development of next-generation EGFR inhibitors. Future research will likely focus on developing analogs with improved activity against a wider range of resistance mutations while maintaining a favorable safety profile.
References
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of gefitinib analogues with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C24H25ClFN3O2: A Procedural Guide for Laboratory Personnel
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
When handling C24H25ClFN3O2, it is imperative to assume the compound may be toxic, flammable, corrosive, or reactive. Adherence to strict safety protocols is mandatory.
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Consult a glove compatibility chart if available; otherwise, double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of aerosol generation and work cannot be confined to a fume hood, a respirator may be necessary. Consult with your institution's EHS for proper selection and fit-testing.
-
II. Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of an uncharacterized compound like this compound is a multi-step process that prioritizes safety and regulatory compliance.
-
Cease Operations and Secure the Area: If you are actively working with the compound and need to dispose of it, safely conclude your experiment. Ensure the container with this compound is securely closed.
-
Characterize the Waste (to the best of your ability): While the specific hazards are unknown, any information you can provide will be invaluable for proper disposal. Note the following:
-
Physical State: Is it a solid, liquid, or gas?
-
Solvents: Is it dissolved in any solvents? If so, identify the solvent(s) and their approximate concentrations.
-
Potential Reactivity: Based on the synthesis or reaction it was involved in, are there any known reactive groups? (e.g., potential for oxidation, water reactivity).
-
-
Properly Contain and Label the Waste:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. The original container is often the best choice if it is in good condition. Do not use food containers.
-
Labeling: This is a critical step. Affix a "Hazardous Waste" label to the container.[1] The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound (Potential Hazards Unknown)". Do not use abbreviations or chemical formulas alone.
-
A clear statement such as "Caution: Substance of Unknown Toxicity".
-
The name and contact information of the generating researcher or lab.
-
The date the waste was first placed in the container.
-
-
-
Contact Environmental Health and Safety (EHS): This is a mandatory step. Do not attempt to dispose of the compound through normal laboratory waste streams (e.g., down the drain or in the regular trash).[1]
-
Inform your EHS department that you have a novel compound with the chemical formula this compound that requires disposal.
-
Provide them with all the information you gathered in the characterization step.
-
EHS will provide guidance on the next steps, which may include arranging for a specialized waste pickup.[2] In some cases, analysis of the unknown chemical may be required, and the cost may be billed to the generating laboratory.[3]
-
-
Temporary Storage: While awaiting pickup by EHS, store the container in a designated Satellite Accumulation Area (SAA).[4][5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate the container from incompatible materials. Since the incompatibilities are unknown, it is best to store it isolated from other chemicals.
-
III. Quantitative Data on Hazardous Waste Storage
The following table summarizes key quantitative limits for the temporary storage of hazardous waste in a laboratory setting, as stipulated by regulations.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste in an SAA | 55 gallons | [5] |
| Maximum Volume of Acutely Hazardous Waste in an SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Time Limit for Removal of Full Containers from SAA | Within 3 calendar days | [4][5] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 12 months | [5] |
IV. Visualization of the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 2. Waste Chemical Disposal | Environmental Health and Safety [ehs.osu.edu]
- 3. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Uncharted: A Safety Protocol for Handling Unidentified Compounds Like C24H25ClFN3O2
Efforts to identify a specific chemical compound corresponding to the molecular formula C24H25ClFN3O2 have been unsuccessful. Without a definitive identification, including a common name or CAS number, accessing a specific Safety Data Sheet (SDS) is not possible. The SDS is a critical document that outlines the known hazards of a substance and provides detailed guidance on its safe handling, storage, and disposal.
In the absence of this specific information, researchers, scientists, and drug development professionals must treat the substance as potentially hazardous and adhere to a stringent safety protocol designed for unknown compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling an unidentified chemical, a comprehensive approach to personal protective equipment is paramount. The following table summarizes the recommended PPE, categorized by the level of protection. For an unknown substance like this compound, at a minimum, Level C protection should be adopted.
| Protection Level | Respirator | Clothing | Eye/Face Protection | Gloves |
| Level D | None required | Standard lab coat or coveralls | Safety glasses | Standard laboratory gloves (e.g., nitrile) |
| Level C | Air-purifying respirator with appropriate cartridges | Chemical-resistant clothing (e.g., coated Tyvek) | Chemical splash goggles and face shield | Chemical-resistant gloves (inner and outer layers) |
| Level B | Supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) | Chemical-resistant suit | Chemical splash goggles and face shield | Chemical-resistant gloves (inner and outer layers) |
| Level A | SCBA | Fully encapsulating, vapor-protective suit | Not applicable (part of suit) | Chemical-resistant gloves (inner and outer layers) |
For detailed operational steps on donning and doffing PPE, refer to established laboratory safety protocols.
Operational Plan: Handling and Storage
All manipulations involving the unidentified compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The workspace should be clearly demarcated and restricted to essential personnel.
Experimental Workflow:
Caption: A stepwise workflow for the safe handling of an unidentified chemical compound.
Disposal Plan: A Precautionary Approach
The disposal of an unknown chemical substance requires careful consideration to prevent environmental contamination and ensure compliance with regulations.
Disposal Workflow:
Caption: A procedural diagram for the safe disposal of an unknown hazardous substance.
Crucially, do not attempt to dispose of the unidentified substance through standard laboratory waste channels. Your institution's EHS department is the primary resource for managing and disposing of unknown chemical waste. They have the expertise and resources to handle such materials safely and in accordance with all applicable regulations.
Path Forward: Identification and Information Gathering
The most critical next step is to identify the compound. Consider the following analytical techniques to elucidate its structure:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To understand the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Once the chemical identity is confirmed, a specific Safety Data Sheet can be located and consulted for detailed and accurate safety information. Until then, the precautionary principles and procedures outlined in this document should be strictly followed to ensure a safe laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
